4-Isopropylbenzenesulfonamide
Description
The exact mass of the compound 4-Isopropylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isopropylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOWEROKBOQYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283087 | |
| Record name | 4-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-39-3 | |
| Record name | 4-(1-Methylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 29618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cumenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Isopropylbenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 4-Isopropylbenzenesulfonamide, a key chemical intermediate. The information is presented to support research, development, and quality control activities.
Core Chemical Properties
4-Isopropylbenzenesulfonamide, also known as p-cumenesulfonamide, is a sulfonamide derivative of cumene.[1] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 6335-39-3 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | White Powder | [2] |
| Melting Point | 103.5-109.5 °C | [2] |
| Boiling Point | Predicted: 390.3 ± 52.0 °C | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in water is expected. | [1] |
| IUPAC Name | 4-(propan-2-yl)benzene-1-sulfonamide | [2] |
| SMILES | CC(C)c1ccc(cc1)S(=O)(=O)N | [2] |
| InChI Key | WVOWEROKBOQYLJ-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of 4-Isopropylbenzenesulfonamide consists of a benzene ring substituted with an isopropyl group at the para position (position 4) and a sulfonamide group.
Caption: 2D structure of 4-Isopropylbenzenesulfonamide.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-Isopropylbenzenesulfonamide are crucial for reproducible research and development.
Synthesis of 4-Isopropylbenzenesulfonamide
The synthesis of 4-Isopropylbenzenesulfonamide is typically achieved through a two-step process starting from cumene.
Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This procedure is adapted from a patented method for the preparation of 4-isopropylbenzenesulfonyl chloride.[4]
Caption: Workflow for the synthesis of 4-isopropylbenzenesulfonyl chloride.
Methodology:
-
In a suitable reaction vessel, charge cumene and an inorganic salt catalyst (e.g., sodium sulfate).
-
Cool the mixture to a temperature between 5-10°C with stirring.
-
Slowly add chlorosulfonic acid to the cooled mixture, maintaining the temperature between 10-20°C. The addition is typically carried out over 2.5 to 3 hours.
-
After the addition is complete, continue the reaction at 15-20°C for an additional 2 hours.
-
The resulting sulfonated material is then slowly added to a mixture of ice and water with stirring to precipitate the product.
-
The precipitated 4-isopropylbenzenesulfonyl chloride is then separated as the lower organic layer.
Step 2: Synthesis of 4-Isopropylbenzenesulfonamide from 4-Isopropylbenzenesulfonyl Chloride
This is a general and widely used method for the synthesis of sulfonamides from sulfonyl chlorides.[5][6]
Caption: Workflow for the amination of 4-isopropylbenzenesulfonyl chloride.
Methodology:
-
Dissolve 4-isopropylbenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane, in a reaction flask.
-
To the stirred solution, add an excess of an ammonia source (e.g., concentrated ammonium hydroxide) and a base such as pyridine to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Isopropylbenzenesulfonamide.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining a ¹H NMR spectrum of a solid organic compound.[7]
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of 4-Isopropylbenzenesulfonamide in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is completely dissolved. If any solid remains, filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
A general protocol for obtaining an IR spectrum of a solid sample using the KBr pellet method.[8][9][10]
Methodology:
-
Sample Preparation: Grind 1-2 mg of 4-Isopropylbenzenesulfonamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet press die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum.
Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum of an organic compound using electron ionization (EI).[11][12]
Methodology:
-
Sample Introduction: Introduce a small amount of 4-Isopropylbenzenesulfonamide into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Biological Activity
Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with 4-Isopropylbenzenesulfonamide. Sulfonamides as a class are known for their wide range of biological activities, most notably as antimicrobial agents (sulfa drugs). Further research is required to elucidate any potential pharmacological relevance of this specific compound.
This document is intended for informational purposes for a technical audience and should be used in conjunction with appropriate laboratory safety practices and further independent research.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Isopropylbenzenesulfonamide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 849133-86-4 CAS MSDS (N-(2,5-difluorophenyl)-4-isopropylbenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How To [chem.rochester.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. youtube.com [youtube.com]
- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis of 4-isopropylbenzenesulfonamide from Cumene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-isopropylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis begins with the readily available starting material, cumene (isopropylbenzene), and proceeds through a two-step reaction sequence involving chlorosulfonation followed by amination. This document details the experimental protocols, quantitative data, and characterization of the synthesized compounds, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Overview of the Synthetic Pathway
The synthesis of 4-isopropylbenzenesulfonamide from cumene is a straightforward and efficient process. The overall reaction scheme is presented below:
Caption: Overall synthetic pathway for 4-isopropylbenzenesulfonamide.
The first step is an electrophilic aromatic substitution reaction where cumene is treated with chlorosulfonic acid to yield 4-isopropylbenzenesulfonyl chloride. The isopropyl group is an ortho-, para-directing group, and due to steric hindrance, the para-substituted product is predominantly formed. The subsequent step involves the nucleophilic substitution of the chloride in the sulfonyl chloride group by an amino group, typically using aqueous ammonia, to afford the desired 4-isopropylbenzenesulfonamide.
Experimental Protocols
Detailed methodologies for each synthetic step are provided below.
Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This procedure is adapted from established industrial methods and patent literature, which report high yields for the chlorosulfonation of cumene.
Materials:
-
Cumene (isopropylbenzene)
-
Chlorosulfonic acid
-
Anhydrous sodium sulfate (optional, as a catalyst to suppress side reactions)
-
Ice
-
Water
-
Dichloromethane (for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place cumene (e.g., 0.5 mol).
-
If desired, add a catalytic amount of anhydrous sodium sulfate (e.g., 0.05 mol).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add chlorosulfonic acid (e.g., 1.5 mol, 3 equivalents) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-isopropylbenzenesulfonyl chloride.
Step 2: Synthesis of 4-Isopropylbenzenesulfonamide
This protocol is based on general methods for the amination of arylsulfonyl chlorides.
Materials:
-
4-Isopropylbenzenesulfonyl chloride (from Step 1)
-
Concentrated ammonium hydroxide (28-30%)
-
Ice
-
Hydrochloric acid (1 M, for acidification)
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
pH paper or pH meter
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a beaker or Erlenmeyer flask, add concentrated ammonium hydroxide and cool it in an ice bath.
-
Slowly add the crude 4-isopropylbenzenesulfonyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 20 °C.
-
Continue stirring the mixture in the ice bath for 30 minutes and then at room temperature for an additional 1-2 hours. A precipitate of 4-isopropylbenzenesulfonamide will form.
-
Acidify the reaction mixture to a pH of approximately 5-6 with 1 M hydrochloric acid to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining salts.
-
The crude 4-isopropylbenzenesulfonamide can be further purified by recrystallization.
Purification and Characterization
Purification by Recrystallization
Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol-water or isopropanol-water mixtures are commonly used for sulfonamides.
Procedure:
-
Dissolve the crude 4-isopropylbenzenesulfonamide in a minimum amount of hot solvent (e.g., 95% ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Characterization
The final product, 4-isopropylbenzenesulfonamide, should be a white to off-white crystalline solid.
Melting Point:
-
103.5-109.5 °C[1]
Spectroscopic Data: While experimental spectra for 4-isopropylbenzenesulfonamide were not found in the searched databases, the expected spectral characteristics based on its structure and data from analogous compounds are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A doublet for the two methyl groups of the isopropyl substituent.
-
A septet for the methine proton of the isopropyl group.
-
A pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
A broad singlet for the two protons of the sulfonamide group (-SO₂NH₂).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the methyl and methine carbons of the isopropyl group.
-
Four signals in the aromatic region corresponding to the four distinct carbon environments in the 1,4-disubstituted benzene ring.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
Characteristic N-H stretching vibrations for the sulfonamide group (typically two bands in the region of 3200-3400 cm⁻¹).
-
Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (typically strong bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).
-
C-H stretching and bending vibrations for the aromatic and isopropyl groups.
-
-
Mass Spectrometry (MS):
-
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 4-isopropylbenzenesulfonamide (C₉H₁₃NO₂S, M.W. = 199.27 g/mol ).
-
Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da).
-
Quantitative Data
The following tables summarize the quantitative data related to the synthesis of 4-isopropylbenzenesulfonamide.
Table 1: Reaction Conditions and Yields for the Synthesis of 4-Isopropylbenzenesulfonyl Chloride
| Parameter | Value | Reference |
| Reactants | Cumene, Chlorosulfonic Acid | |
| Catalyst | Anhydrous Sodium Sulfate (optional) | |
| Temperature | 0-10 °C | |
| Reaction Time | 2-4 hours | |
| Yield | Up to 96.4% |
Table 2: Physical and Chemical Properties of 4-Isopropylbenzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 103.5-109.5 °C | [1] |
| Purity (by GC) | ≥96.0% | [1] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the synthesis and purification of 4-isopropylbenzenesulfonamide.
References
Spectroscopic Profile of 4-Isopropylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-isopropylbenzenesulfonamide, a key organic compound with applications in chemical synthesis and drug discovery. Due to the limited availability of experimentally verified spectra for this specific molecule in public databases, this guide presents a predictive analysis based on the known spectroscopic characteristics of closely related analogs and general principles of spectroscopy. This document aims to serve as a valuable resource for the identification and characterization of 4-isopropylbenzenesulfonamide.
Chemical Structure and Properties
4-Isopropylbenzenesulfonamide is an aromatic sulfonamide with the chemical formula C₉H₁₃NO₂S. Its structure consists of a benzene ring substituted with an isopropyl group and a sulfonamide group at the para position.
Molecular Structure:
Caption: Chemical structure of 4-isopropylbenzenesulfonamide.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-isopropylbenzenesulfonamide. These predictions are based on the analysis of structurally similar compounds, including N-isopropyl-4-methylbenzenesulfonamide and 4-chloro-N-isopropylbenzenesulfonamide, and established spectroscopic correlation tables.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet | 2H | Aromatic protons ortho to -SO₂NH₂ |
| ~7.3 - 7.4 | Doublet | 2H | Aromatic protons meta to -SO₂NH₂ |
| ~4.8 (variable) | Broad Singlet | 2H | -SO₂NH₂ |
| ~3.0 - 3.2 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 - 1.3 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~150 - 155 | Aromatic C-S |
| ~140 - 145 | Aromatic C-isopropyl |
| ~127 - 129 | Aromatic C-H |
| ~125 - 127 | Aromatic C-H |
| ~34 - 36 | -C H(CH₃)₂ |
| ~23 - 25 | -CH(C H₃)₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2970 - 2870 | Medium | Aliphatic C-H stretching |
| ~1600, ~1480 | Medium | Aromatic C=C stretching |
| ~1350 - 1310 | Strong | Asymmetric SO₂ stretching |
| ~1170 - 1150 | Strong | Symmetric SO₂ stretching |
| ~900 - 800 | Strong | p-disubstituted benzene C-H bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 199 | [M]⁺, Molecular ion |
| 184 | [M - CH₃]⁺ |
| 156 | [M - C₃H₇]⁺ |
| 141 | [M - SO₂NH₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for sulfonamide compounds. The specific parameters may require optimization for 4-isopropylbenzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a sulfonamide compound is as follows:
Physical properties of 4-isopropylbenzenesulfonamide (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 4-isopropylbenzenesulfonamide, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This document compiles available data on its melting point and discusses the methodologies for determining its solubility, offering a framework for laboratory investigation.
Core Physical Properties
The physical characteristics of 4-isopropylbenzenesulfonamide are fundamental to its handling, purification, and formulation. Below is a summary of the available quantitative data.
Data Presentation
Table 1: Physical Properties of 4-Isopropylbenzenesulfonamide
| Property | Value |
| Melting Point | 103.5 - 109.5 °C |
| Solubility in Water | Data not available |
| Solubility in Methanol | Data not available |
| Solubility in Ethanol | Data not available |
| Solubility in Acetone | Data not available |
| Solubility in Dichloromethane | Data not available |
| Solubility in Dimethyl Sulfoxide (DMSO) | Data not available |
Note: The absence of specific solubility data highlights the necessity for experimental determination to support development activities.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline standard methodologies for the determination of the melting point and solubility of a solid compound like 4-isopropylbenzenesulfonamide.
Melting Point Determination
Methodology: Capillary Melting Point Method
The melting point of 4-isopropylbenzenesulfonamide can be determined using a standard capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small sample of 4-isopropylbenzenesulfonamide is finely ground to a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Solubility Determination
Methodology: Isothermal Shake-Flask Method
The equilibrium solubility of 4-isopropylbenzenesulfonamide in various solvents can be determined using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Apparatus:
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: An excess amount of 4-isopropylbenzenesulfonamide is added to a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone) in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: The vials are placed in a constant temperature orbital shaker set to a specified temperature (e.g., 25 °C). The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the samples are allowed to stand for a sufficient time to allow the excess solid to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.
-
Sample Analysis: The filtered solution is appropriately diluted with the solvent. The concentration of 4-isopropylbenzenesulfonamide in the diluted sample is then quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of mg/mL or mol/L.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound.
The 4-Isopropylbenzenesulfonamide Moiety: A Scaffolding Approach in Modern Medicinal Chemistry
Disclaimer: Publicly available scientific literature lacks extensive studies on the specific biological activities of 4-isopropylbenzenesulfonamide as an independent chemical entity. This technical guide, therefore, focuses on its role as a significant structural moiety within larger, biologically active molecules. The potential applications, mechanisms, and experimental protocols discussed are based on the activities of these derivative compounds and the well-established principles of medicinal chemistry concerning the benzenesulfonamide scaffold.
Executive Summary
The benzenesulfonamide scaffold is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents. The 4-isopropylbenzenesulfonamide moiety, a specific iteration of this scaffold, is emerging as a valuable component in the design of novel therapeutics. Its unique lipophilic characteristics, conferred by the isopropyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides an in-depth exploration of the potential applications of the 4-isopropylbenzenesulfonamide core in medicinal chemistry, drawing insights from the biological activities of its derivatives. We will delve into its role in antimicrobial, anticancer, and receptor-modulating agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
The Benzenesulfonamide Scaffold: A Privileged Structure
The sulfonamide functional group is a key pharmacophore, integral to the design of various drugs.[1] Benzenesulfonamide derivatives, in particular, are recognized for their broad spectrum of biological activities, including:
-
Antimicrobial Activity : They are foundational to sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2]
-
Anticancer Properties : These compounds have been shown to target various mechanisms in cancer progression, including the inhibition of carbonic anhydrases and protein kinases.[3][4]
-
Enzyme Inhibition : The sulfonamide group can act as a zinc-binding group, leading to the inhibition of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[5][6][7]
-
Receptor Modulation : Derivatives have been developed as agonists and antagonists for various receptors.[8][9]
The 4-isopropyl substitution on the benzene ring can enhance membrane permeability and modulate binding affinity to target proteins, making the 4-isopropylbenzenesulfonamide moiety an attractive building block for medicinal chemists.
Potential Therapeutic Applications of the 4-Isopropylbenzenesulfonamide Moiety
Analysis of complex molecules incorporating the 4-isopropylbenzenesulfonamide core reveals its potential across several therapeutic areas.
Antimicrobial Agents
The lipophilic nature of the isopropyl group can enhance the penetration of molecules through bacterial cell membranes. This is exemplified in novel quinoline-sulfonamide hybrids.
-
N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)-4-isopropylbenzenesulfonamide (CS8) and N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)-4-isopropylbenzenesulfonamide (QS-5) have been synthesized and evaluated for their antibacterial properties.[2][10] These compounds merge the established antimicrobial action of the quinoline core with the sulfonamide moiety. The 4-isopropylbenzenesulfonamide portion likely contributes to the overall lipophilicity and target engagement of the molecule.
Anticancer Agents
The 4-isopropylbenzenesulfonamide scaffold has been incorporated into molecules designed as deubiquitinase (DUB) inhibitors, a class of enzymes that are promising targets in cancer therapy.
-
A patent has cited N-(1-cyanopyrrolidin-3-yl)-4-isopropylbenzenesulfonamide as a DUB inhibitor, suggesting a role in antineoplastic applications.[11] The ubiquitin-proteasome system is a key regulator of cellular protein homeostasis, and its dysregulation is a hallmark of cancer.
Receptor Modulators
The moiety has been successfully integrated into molecules targeting G-protein coupled receptors (GPCRs), demonstrating its utility in designing receptor-specific ligands.
-
(S)-N-[4-[2-[[3-[(2-amino-5-pyridinyl)oxy]-2-hydroxy-propyl]amino]-eth yl]-phenyl]-4-isopropylbenzenesulfonamide (L-750355) is a potent partial agonist for the human beta3-adrenoceptor.[8] This receptor is involved in the regulation of lipolysis and thermogenesis, making it a target for the treatment of obesity and type 2 diabetes.
-
N-(4-(Diethylamino)benzyl)-N-heptyl-4-isopropylbenzenesulfonamide has been identified as a cannabinoid receptor 2 (CB2) inverse agonist.[9] The CB2 receptor is implicated in inflammatory and immune responses, presenting opportunities for therapeutic intervention in related disorders.
Quantitative Biological Data
The following table summarizes the reported quantitative data for compounds containing the 4-isopropylbenzenesulfonamide moiety.
| Compound Name | Target | Activity Type | Quantitative Metric | Value |
| (S)-N-[4-[2-[[3-[(2-amino-5-pyridinyl)oxy]-2-hydroxy-propyl]amino]-eth yl]-phenyl]-4-isopropylbenzenesulfonamide (L-750355)[8] | Human beta3-adrenoceptor | Partial Agonist | EC50 | 10 nM |
| N-(4-(Diethylamino)benzyl)-N-heptyl-4-isopropylbenzenesulfonamide[9] | Cannabinoid Receptor 2 | Inverse Agonist | - | - |
| N-(1-cyanopyrrolidin-3-yl)-4-isopropylbenzenesulfonamide[11] | Deubiquitinase (DUB) | Inhibitor | - | - |
| N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)-4-isopropylbenzenesulfonamide (CS8)[2] | Bacteria | Antimicrobial | - | - |
| N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)-4-isopropylbenzenesulfonamide (QS-5)[10] | Bacteria | Antibacterial | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of compounds containing the 4-isopropylbenzenesulfonamide moiety.
General Synthesis of 4-Isopropylbenzenesulfonamide Derivatives
The synthesis of N-substituted 4-isopropylbenzenesulfonamides typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with a primary or secondary amine.
Protocol:
-
Dissolution: Dissolve the desired amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq.) or pyridine, to the solution and stir at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of 4-isopropylbenzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: General synthesis of N-substituted 4-isopropylbenzenesulfonamides.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the broth.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.
-
Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase (CA).
Protocol:
-
Enzyme and Substrate: Use a purified human carbonic anhydrase isoform (e.g., hCA II) and p-nitrophenyl acetate as the substrate.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 7.4).
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, the enzyme, and the test compound. Incubate for a pre-determined time at room temperature. Initiate the reaction by adding the substrate.
-
Measurement: Measure the increase in absorbance at 400 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.
Visualizing Pathways and Workflows
Hypothesized Signaling Pathway: Beta3-Adrenoceptor Agonism
The following diagram illustrates the potential signaling cascade initiated by a beta3-adrenoceptor agonist containing the 4-isopropylbenzenesulfonamide moiety.
References
- 1. Buy (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide | 2040055-81-8 | >98% [smolecule.com]
- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-750355, a human beta3-adrenoceptor agonist; in vitro pharmacology and profile of activity in vivo in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Triaryl Sulfonamide Derivatives as Selective Cannabinoid Receptor 2 Inverse Agonist and Osteoclast Inhibitor: Discovery, Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05069J [pubs.rsc.org]
- 11. US20200172518A1 - Sulfonamide-substituted cyanopyrrolidines with activity as dub inhibitors - Google Patents [patents.google.com]
4-Isopropylbenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylbenzenesulfonamide and its derivatives represent a significant class of scaffolds in medicinal chemistry and organic synthesis. The inherent structural features of the 4-isopropylphenyl group, combined with the versatile reactivity of the sulfonamide moiety, make it an attractive building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 4-isopropylbenzenesulfonamide, with a focus on its utility as a foundational element in the construction of complex molecular architectures with diverse biological activities. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to facilitate its application in research and development.
Introduction
The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and diuretic effects. The substitution pattern on the phenyl ring plays a crucial role in modulating the physicochemical properties and biological activity of these compounds. The 4-isopropyl group, in particular, can enhance lipophilicity, which may improve membrane permeability and target engagement. This guide explores the synthetic routes to 4-isopropylbenzenesulfonamide and its precursor, 4-isopropylbenzenesulfonyl chloride, and delves into its application as a versatile building block in the synthesis of N-substituted derivatives with potential therapeutic applications.
Synthesis of the Core Building Block: 4-Isopropylbenzenesulfonyl Chloride
The primary precursor for the synthesis of 4-isopropylbenzenesulfonamide derivatives is 4-isopropylbenzenesulfonyl chloride. A robust and high-yielding synthesis of this key intermediate can be achieved via the chlorosulfonation of cumene (isopropylbenzene).
Experimental Protocol: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This protocol is adapted from a patented industrial method, ensuring high yield and purity.[1]
Materials:
-
Cumene (Isopropylbenzene)
-
Chlorosulfonic acid
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
In a 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate.
-
Cool the mixture to below 10°C in an ice bath with continuous stirring.
-
Slowly add 216.2 g of chlorosulfonic acid dropwise from the dropping funnel over a period of 2.5-3.0 hours, while maintaining the reaction temperature between 10-20°C.
-
After the addition is complete, continue stirring the reaction mixture at 15-20°C for an additional 2 hours.
-
In a separate 1000 mL beaker, prepare a mixture of 150 g of crushed ice and water.
-
While stirring vigorously, slowly pour the reaction mixture from the flask into the ice-water mixture. Maintain the temperature of the quenching mixture below 15°C.
-
Allow the quenched mixture to stand for 30 minutes, then transfer it to a separatory funnel.
-
Separate the lower organic layer, which contains the product.
-
The resulting 4-isopropylbenzenesulfonyl chloride can be used in the next step without further purification.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |
| Cumene | 120.19 | 72.0 | 0.599 | |
| Chlorosulfonic acid | 116.52 | 216.2 | 1.855 | |
| Product | ||||
| 4-Isopropylbenzenesulfonyl chloride | 218.70 | ~124.8 | ~0.571 | ~95.2 |
Table 1: Stoichiometry and Yield for the Synthesis of 4-Isopropylbenzenesulfonyl Chloride.[1]
4-Isopropylbenzenesulfonamide as a Building Block: N-Substitution Reactions
The most common and versatile application of 4-isopropylbenzenesulfonyl chloride is its reaction with primary and secondary amines to form N-substituted 4-isopropylbenzenesulfonamides. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: Synthesis of N-Substituted 4-Isopropylbenzenesulfonamides
The following is a general and adaptable protocol for the synthesis of a diverse library of N-substituted 4-isopropylbenzenesulfonamides.
Materials:
-
4-Isopropylbenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Chloroform
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen solvent (DCM or Chloroform).
-
Add the base (1.2-1.5 equivalents) to the solution and stir.
-
Slowly add a solution of 4-isopropylbenzenesulfonyl chloride (1.05 equivalents) in the same solvent to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in the Synthesis of Bioactive Molecules
Derivatives of 4-isopropylbenzenesulfonamide have been investigated for a range of biological activities, including as enzyme inhibitors for potential anticancer and anti-inflammatory applications.
Case Study: 4-Isopropylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers and are validated targets for anticancer drug development. The 4-isopropylbenzenesulfonamide scaffold can be utilized to synthesize potent and selective CA inhibitors.
Hypothetical Quantitative Data for Illustrative Purposes:
The following table presents hypothetical IC₅₀ values for a series of N-substituted 4-isopropylbenzenesulfonamides against different carbonic anhydrase isoforms. This data is for illustrative purposes to demonstrate the potential of this scaffold.
| Compound ID | R-Group on Sulfonamide Nitrogen | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) |
| IPBS-1 | -H | 850 | 150 | 25 |
| IPBS-2 | -CH₂CH₂OH | 650 | 95 | 15 |
| IPBS-3 | -CH₂(4-fluorophenyl) | 420 | 50 | 8 |
| IPBS-4 | -(morpholin-4-yl)propyl | 980 | 210 | 35 |
| Acetazolamide (Standard) | 250 | 12 | 25 |
Table 2: Hypothetical Inhibitory Activity of 4-Isopropylbenzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms.
Structure-Activity Relationship (SAR) Insights:
-
The unsubstituted 4-isopropylbenzenesulfonamide (IPBS-1 ) shows good inhibitory activity against the cancer-related isoform hCA IX.
-
Introduction of a hydroxyethyl group (IPBS-2 ) can improve potency and selectivity.
-
Aromatic substitutions, such as the 4-fluorobenzyl group (IPBS-3 ), can significantly enhance inhibitory activity against hCA IX, likely due to favorable interactions within the enzyme's active site.
-
Bulky aliphatic substituents (IPBS-4 ) may be less favorable for potent inhibition.
Signaling Pathway Visualization
The inhibition of carbonic anhydrase IX (CA IX) by sulfonamide-based drugs is a key strategy in cancer therapy. CA IX is a transmembrane enzyme that is highly expressed in hypoxic tumors. It plays a crucial role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival, proliferation, and invasion. The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by a 4-isopropylbenzenesulfonamide derivative.
Experimental Workflow Visualization
The development of novel bioactive compounds from the 4-isopropylbenzenesulfonamide building block follows a structured workflow, from synthesis to biological evaluation.
Conclusion
4-Isopropylbenzenesulfonamide is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the facile derivatization of the sulfonamide group allow for the creation of diverse molecular libraries. The 4-isopropyl moiety can impart favorable pharmacokinetic properties, and the sulfonamide core is a proven pharmacophore for targeting a range of biological entities, most notably enzymes like carbonic anhydrases. The experimental protocols and workflows presented in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery and development endeavors. Further exploration into the synthesis of novel derivatives and their evaluation against a broader range of biological targets is warranted and holds significant promise for the future of medicinal chemistry.
References
Biological Activity Screening of 4-Isopropylbenzenesulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of 4-isopropylbenzenesulfonamide derivatives. While this specific subclass of sulfonamides is not extensively documented in publicly available research, this guide extrapolates from the known biological activities of structurally related benzenesulfonamide and sulfonamide compounds to present a predictive framework for their potential therapeutic applications. We detail experimental protocols for assessing anticancer, antibacterial, and potential antiviral activities, and provide templates for data presentation and visualization of relevant biological pathways. The information herein is intended to serve as a foundational resource for researchers initiating studies on this promising, yet underexplored, class of compounds.
Introduction
Sulfonamides represent a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial to anticancer agents. The benzenesulfonamide scaffold, in particular, is a privileged structure known to interact with a variety of biological targets. The introduction of a 4-isopropyl group on the phenyl ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its pharmacokinetic profile and target interactions. This guide focuses on the systematic screening of 4-isopropylbenzenesulfonamide derivatives to elucidate their biological activity profile.
Given the limited specific data on 4-isopropylbenzenesulfonamide derivatives, this document will leverage findings from studies on analogous sulfonamide compounds to propose potential mechanisms of action and guide the experimental design for their biological evaluation.
Potential Biological Activities and Mechanisms of Action
Based on the broader class of sulfonamides, 4-isopropylbenzenesulfonamide derivatives are hypothesized to exhibit a range of biological activities.
Anticancer Activity
Many sulfonamide derivatives have demonstrated potent anticancer effects through various mechanisms.[1] These include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and perturbation of the cell cycle.[2] It is plausible that 4-isopropylbenzenesulfonamide derivatives could exert cytotoxic effects on cancer cells through similar pathways. A proposed general mechanism involves the induction of apoptosis, or programmed cell death, in cancerous cells.
Antibacterial Activity
The archetypal biological activity of sulfonamides is their antibacterial effect. They typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] By blocking this pathway, they inhibit bacterial growth and replication. It is anticipated that 4-isopropylbenzenesulfonamide derivatives may also possess antibacterial properties.
Antiviral Activity
While less common, some sulfonamide derivatives have been reported to exhibit antiviral activity.[4] The mechanisms can be diverse, including the inhibition of viral enzymes or interference with viral entry into host cells. Screening for antiviral activity could therefore uncover novel therapeutic applications for 4-isopropylbenzenesulfonamide derivatives.
Data Presentation: Summarized Biological Activity
To facilitate the comparison of biological data, all quantitative results should be organized into clear and concise tables. Below are template tables for presenting anticancer, antibacterial, and antiviral screening data.
Table 1: Anticancer Activity of 4-Isopropylbenzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM)¹ | Reference Compound | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | Data | Doxorubicin | Data |
| Derivative 2 | A549 (Lung) | Data | Cisplatin | Data |
| Derivative 3 | HeLa (Cervical) | Data | Paclitaxel | Data |
| Derivative 4 | HCT116 (Colon) | Data | 5-Fluorouracil | Data |
¹IC₅₀: The half-maximal inhibitory concentration. Data presented here is hypothetical and should be replaced with experimental values.
Table 2: Antibacterial Activity of 4-Isopropylbenzenesulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL)¹ | Reference Compound | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | Data | Ciprofloxacin | Data |
| Derivative 2 | Escherichia coli | Data | Gentamicin | Data |
| Derivative 3 | Pseudomonas aeruginosa | Data | Meropenem | Data |
| Derivative 4 | Bacillus subtilis | Data | Vancomycin | Data |
¹MIC: Minimum Inhibitory Concentration. Data presented here is hypothetical and should be replaced with experimental values.
Table 3: Antiviral Activity of 4-Isopropylbenzenesulfonamide Derivatives
| Compound ID | Virus | Host Cell Line | EC₅₀ (µM)¹ | CC₅₀ (µM)² | SI³ |
| Derivative 1 | Influenza A (H1N1) | MDCK | Data | Data | Data |
| Derivative 2 | Herpes Simplex Virus 1 | Vero | Data | Data | Data |
| Derivative 3 | Human Immunodeficiency Virus | MT-4 | Data | Data | Data |
¹EC₅₀: The half-maximal effective concentration. ²CC₅₀: The half-maximal cytotoxic concentration. ³SI: Selectivity Index (CC₅₀/EC₅₀). Data presented here is hypothetical and should be replaced with experimental values.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. The following sections provide methodologies for key experiments in the biological screening of 4-isopropylbenzenesulfonamide derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-isopropylbenzenesulfonamide derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Antibacterial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the 4-isopropylbenzenesulfonamide derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Western Blotting
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
References
- 1. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors and Starting Materials of 4-Isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary precursors, starting materials, and synthesis routes for 4-isopropylbenzenesulfonamide. The document details the key chemical transformations, presents quantitative data in a structured format, and includes detailed experimental protocols for the core synthetic steps.
Overview of Synthesis Strategy
The industrial synthesis of 4-isopropylbenzenesulfonamide is a multi-step process that begins with fundamental petrochemical feedstocks. The core strategy involves the preparation of an essential intermediate, 4-isopropylbenzenesulfonyl chloride, which is subsequently converted to the final sulfonamide product. The overall logical workflow is outlined below.
Commercial Availability and Synthetic Methodologies of 4-Isopropylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 4-isopropylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. Additionally, it outlines a feasible synthetic pathway, including a detailed experimental protocol derived from established methodologies for analogous compounds. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.
Commercial Availability
4-Isopropylbenzenesulfonamide is available from various chemical suppliers. The following table summarizes key suppliers and their product offerings. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and purity.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Matrix Scientific | 4-Isopropylbenzenesulfonamide | 6335-39-3 | C9H13NO2S | 199.27 | In stock, offers custom synthesis and bulk quotations.[1] |
| Manchester Organics | 4-Amino-N-isopropyl-benzenesulfonamide | 53668-35-2 | C9H14N2O2S | 214.29 | A related compound, lead time of 4-6 weeks.[2] |
| Pharmaffiliates | Isopropyl 4-(tert-butyl)benzenesulfonate | NA | C13H20O3S | 256.36 | A related sulfonate ester. |
Physicochemical Properties
A summary of the known physical and chemical properties of 4-isopropylbenzenesulfonamide is provided below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 6335-39-3 | [1] |
| Molecular Formula | C9H13NO2S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Melting Point | 103-106 °C | [1] |
| MDL Number | MFCD00457071 | [1] |
Synthesis of 4-Isopropylbenzenesulfonamide
The synthesis of 4-isopropylbenzenesulfonamide can be achieved through a two-step process. The first step involves the chlorosulfonation of cumene (isopropylbenzene) to yield 4-isopropylbenzenesulfonyl chloride. The subsequent step is the amination of the sulfonyl chloride to produce the desired sulfonamide.
Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This procedure is adapted from a patented method for the preparation of 4-isopropylbenzenesulfonyl chloride.[3]
Reaction:
Cumene + Chlorosulfonic Acid → 4-Isopropylbenzenesulfonyl Chloride
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 72.0 g of cumene and 7.2 g of anhydrous sodium sulfate.
-
Cool the mixture to below 10 °C in an ice bath with continuous stirring.
-
Slowly add 216.2 g of chlorosulfonic acid dropwise from the dropping funnel, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 2.5-3.0 hours.
-
After the addition is complete, continue stirring the reaction mixture at 15-20 °C for an additional 2 hours.
-
In a separate beaker, prepare a mixture of 150 g of ice and water.
-
Slowly pour the reaction mixture into the ice-water mixture with vigorous stirring, keeping the temperature below 15 °C.
-
Transfer the resulting mixture to a separatory funnel and allow it to stand for 30 minutes.
-
Separate the lower organic layer, which contains the 4-isopropylbenzenesulfonyl chloride.
Step 2: Synthesis of 4-Isopropylbenzenesulfonamide
This is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.[4][5]
Reaction:
4-Isopropylbenzenesulfonyl Chloride + Ammonia → 4-Isopropylbenzenesulfonamide
Experimental Protocol:
-
Dissolve the crude 4-isopropylbenzenesulfonyl chloride obtained from Step 1 in a suitable organic solvent such as dichloromethane or diethyl ether in a reaction flask.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-isopropylbenzenesulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of 4-isopropylbenzenesulfonamide.
Caption: Synthetic pathway for 4-isopropylbenzenesulfonamide.
Caption: Experimental workflow for the synthesis of 4-isopropylbenzenesulfonamide.
Safety Information
Sulfonamides and their synthetic precursors require careful handling. Always consult the Safety Data Sheet (SDS) before use.[6][7][8][9] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
This guide is intended for informational purposes only and should be used by qualified individuals. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions in place.
References
- 1. 6335-39-3 Cas No. | 4-Isopropylbenzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Sulfonylation of Isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of isopropylbenzene, also known as cumene, is a significant electrophilic aromatic substitution reaction in organic synthesis. This process introduces a sulfonyl group (-SO₃H) or a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, predominantly at the para position due to the ortho, para-directing nature and steric hindrance of the isopropyl group. The resulting products, 4-isopropylbenzenesulfonic acid and 4-isopropylbenzenesulfonyl chloride, are versatile intermediates. They are utilized in the synthesis of various pharmaceuticals, agrochemicals, dyes, and surfactants. 4-Isopropylbenzenesulfonyl chloride, in particular, is a key precursor for the production of sulfonamides, sulfonate esters, and other important sulfur-containing compounds.[1]
This document provides detailed experimental procedures for the synthesis of 4-isopropylbenzenesulfonyl chloride from isopropylbenzene, including reaction conditions, work-up, purification, and characterization data. Safety precautions for handling the hazardous reagents involved are also outlined.
Reaction Mechanism: Electrophilic Aromatic Substitution
The sulfonylation of isopropylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electrophile in this reaction is generated from chlorosulfonic acid. The electron-rich aromatic ring of isopropylbenzene attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction's regioselectivity is governed by the activating and ortho, para-directing isopropyl group. Due to the steric bulk of the isopropyl group, the para-substituted product is favored. In the final step, a proton is eliminated from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final product, 4-isopropylbenzenesulfonyl chloride.
References
Purification of 4-isopropylbenzenesulfonamide by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 4-isopropylbenzenesulfonamide via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications.
Introduction
4-isopropylbenzenesulfonamide is an organic compound that may serve as an important intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is crucial for its intended application, as impurities can significantly impact the outcome of subsequent reactions or biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of 4-isopropylbenzenesulfonamide is essential for developing an effective recrystallization protocol. While specific solubility data for this compound is not extensively published, the properties of structurally similar sulfonamides can provide valuable guidance. Sulfonamides typically exhibit moderate polarity due to the presence of both a nonpolar aromatic ring and polar sulfonyl and amide groups.[1] This dual nature often necessitates the use of a mixed-solvent system for successful recrystallization.
Table 1: Physicochemical Properties of 4-isopropylbenzenesulfonamide and Related Compounds
| Property | 4-isopropylbenzenesulfonamide (Estimated) | 4-propylbenzenesulfonamide | 4-ethylbenzenesulfonamide |
| Molecular Formula | C₉H₁₃NO₂S | C₉H₁₃NO₂S | C₈H₁₁NO₂S |
| Molecular Weight | 199.27 g/mol | 199.27 g/mol | 185.25 g/mol |
| Appearance | White to off-white crystalline solid | Not specified | Not specified |
| Melting Point | Data not available | Not specified | Not specified |
| General Solubility | Sparingly soluble in water, soluble in alcohols and other polar organic solvents. | Soluble in alcohols. | Soluble in alcohols. |
Note: Data for 4-isopropylbenzenesulfonamide is estimated based on the properties of structurally related compounds.
Solvent System Selection for Recrystallization
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For compounds like 4-isopropylbenzenesulfonamide with both polar and nonpolar characteristics, a mixed-solvent system is often optimal.[1] A common approach is to use a "good" solvent in which the compound is readily soluble, and a "poor" solvent (antisolvent) in which the compound is sparingly soluble. The two solvents must be miscible.
Table 2: Recommended Solvent Systems for Recrystallization of 4-isopropylbenzenesulfonamide
| Solvent System | "Good" Solvent | "Poor" Solvent (Antisolvent) | Rationale |
| Ethanol-Water | Ethanol | Water | Ethanol effectively dissolves the aromatic portion of the molecule, while the addition of water increases the polarity of the solvent system, reducing the solubility of the compound upon cooling and promoting crystallization. This is a common and effective system for many sulfonamides.[1][2] |
| Isopropanol-Water | Isopropanol | Water | Similar to the ethanol-water system, isopropanol is a good solvent for the organic moiety. The use of isopropanol, which is slightly less polar than ethanol, can sometimes offer better control over the crystallization process. |
| Acetone-Hexane | Acetone | Hexane | Acetone is a polar aprotic solvent that can effectively dissolve the sulfonamide. Hexane, a nonpolar solvent, acts as an antisolvent to induce crystallization. This system is suitable for compounds that are highly soluble in acetone. |
Experimental Protocol: Mixed-Solvent Recrystallization of 4-isopropylbenzenesulfonamide
This protocol describes a general procedure for the purification of 4-isopropylbenzenesulfonamide using an ethanol-water mixed-solvent system. This method should be optimized based on the initial purity of the compound and the scale of the purification.
Materials and Equipment:
-
Crude 4-isopropylbenzenesulfonamide
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude 4-isopropylbenzenesulfonamide (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent, ethanol, to the flask (e.g., start with 5-10 mL).
-
Gently heat the mixture while stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., a spatula tip) to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heat source.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the charcoal and any other insoluble materials.
-
-
Inducing Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add the "poor" solvent, deionized water, dropwise to the boiling solution while stirring until a faint cloudiness (turbidity) persists.
-
Add a few drops of the "good" solvent, ethanol, until the solution becomes clear again. This ensures that the solution is saturated at the boiling point.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final crystallization solvent) to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
-
-
Purity and Yield Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indicator of high purity.
-
Calculate the percent recovery of the purified compound.
-
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the underlying principles of solvent selection for the recrystallization of 4-isopropylbenzenesulfonamide.
Caption: Workflow for the purification of 4-isopropylbenzenesulfonamide by mixed-solvent recrystallization.
Caption: Principle of mixed-solvent selection for recrystallization based on polarity matching.
Troubleshooting
Table 3: Common Issues and Solutions in Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - Insufficient solvent. - Incorrect solvent choice. | - Add more of the "good" solvent in small increments. - If a large amount of solvent is required, the solvent is likely unsuitable. Evaporate the current solvent and select a more appropriate one. |
| No crystals form upon cooling | - Solution is too dilute (too much solvent used). - Supersaturation. | - Evaporate some of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| "Oiling out" occurs | - The solution is too concentrated. - The boiling point of the solvent is higher than the melting point of the solute. - The solution was cooled too rapidly. | - Reheat the solution to redissolve the oil. - Add a small amount of the "good" solvent to decrease the saturation. - Allow the solution to cool more slowly. |
| Low recovery yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization (insufficient cooling). - Crystals were washed with a solvent that was not cold. | - Use the minimum amount of hot solvent for dissolution. - Ensure the filtration apparatus is preheated. - Ensure the solution is thoroughly cooled in an ice bath. - Use ice-cold solvent for washing the crystals. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood, especially when using flammable organic solvents.
-
Avoid inhaling solvent vapors.
-
Exercise caution when heating flammable solvents. Use a heating mantle or a steam bath; avoid open flames.
-
Consult the Safety Data Sheet (SDS) for 4-isopropylbenzenesulfonamide and all solvents used for detailed hazard information.
By following this detailed protocol and considering the provided application notes, researchers can effectively purify 4-isopropylbenzenesulfonamide, ensuring a high-quality starting material for their scientific endeavors.
References
Application Notes and Protocols for the Purification of 4-isopropylbenzenesulfonamide by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 4-isopropylbenzenesulfonamide using silica gel column chromatography. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering a reliable method to obtain high-purity material suitable for further application.
Introduction
4-isopropylbenzenesulfonamide is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the accuracy of biological screening results. Column chromatography is a widely used and effective technique for the purification of organic compounds, separating them based on their differential adsorption to a stationary phase. This application note outlines a robust protocol for the purification of 4-isopropylbenzenesulfonamide, including recommendations for solvent systems, column preparation, and fraction analysis.
Physicochemical Properties of 4-isopropylbenzenesulfonamide
A summary of the key physicochemical properties of 4-isopropylbenzenesulfonamide is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C9H13NO2S | PubChem |
| Molecular Weight | 199.27 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol; sparingly soluble in hexane. | Inferred from structure and general solvent properties[1][2][3] |
Experimental Protocols
This section details the materials and methods for the purification of 4-isopropylbenzenesulfonamide by column chromatography.
Materials and Equipment
-
Crude 4-isopropylbenzenesulfonamide
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a solvent mixture that provides a good separation of the desired compound from its impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the product.[4]
Procedure:
-
Prepare a stock solution of the crude 4-isopropylbenzenesulfonamide in dichloromethane (approx. 1 mg/mL).
-
Prepare several eluent mixtures with varying ratios of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate). A good starting point is a 4:1 mixture of n-hexane:ethyl acetate.
-
Spot the crude solution onto the baseline of a TLC plate.
-
Develop the TLC plate in a chamber saturated with the chosen eluent.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Adjust the solvent ratio to achieve the target Rf value for the product spot. For a compound with a similar structure, an Rf of 0.25 was observed in a hexane/ethyl acetate (4/1) system.[5]
Column Chromatography Protocol
1. Column Packing (Slurry Method):
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane or a high-hexane mixture determined by TLC).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
2. Sample Loading:
-
Dissolve the crude 4-isopropylbenzenesulfonamide in a minimal amount of a suitable solvent, preferably the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock.
-
Collect the eluate in a series of labeled test tubes or using a fraction collector.
-
A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). This can help to elute the desired compound more efficiently after less polar impurities have been washed off.
4. Monitoring the Separation:
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system.
-
Identify the fractions containing the pure 4-isopropylbenzenesulfonamide (fractions showing a single spot with the correct Rf value).
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 4-isopropylbenzenesulfonamide as a solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy, HPLC).
Data Presentation
The following table summarizes the expected data from a typical purification of crude 4-isopropylbenzenesulfonamide.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Weight | ~1.0 g | 0.7 - 0.9 g |
| Purity (by HPLC/NMR) | ~85% | >98% |
| TLC Rf | Multiple spots | Single spot at Rf ~0.25 (4:1 Hexane:Ethyl Acetate) |
| Melting Point | Broad range | Sharp melting point |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of 4-isopropylbenzenesulfonamide.
References
Application Note: Quantitative Analysis of 4-Isopropylbenzenesulfonamide using a Validated HPLC Method
Introduction
4-Isopropylbenzenesulfonamide is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Accurate and reliable quantification of this compound is essential for quality control during manufacturing processes and in final product formulations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for this purpose, leveraging the UV absorbance of the compound's aromatic ring.[1][2] This application note details a validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative determination of 4-isopropylbenzenesulfonamide, providing a comprehensive protocol for researchers, scientists, and drug development professionals.
Chromatographic Conditions
A simple, rapid, and reproducible isocratic RP-HPLC method was developed for the analysis of 4-isopropylbenzenesulfonamide. The method utilizes a standard C18 column and UV detection.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][2] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 220 nm[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 20 µL[2] |
| Run Time | 10 minutes[2] |
Method Validation Summary
The analytical method was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), demonstrated the method's reliability and robustness.[1]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Precision (%RSD) | < 2%[2] |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Limit of Detection (LOD) | 0.2 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.6 µg/mL[2] |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
-
Preparation of Sample Solution (from a Solid Formulation)
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of 4-isopropylbenzenesulfonamide and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.[2]
-
Dilute to volume with the mobile phase and mix well.[2]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][2]
-
If necessary, further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).[2]
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.[2]
-
Record the chromatograms and measure the peak area for 4-isopropylbenzenesulfonamide.[2]
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.[2]
-
Determine the concentration of 4-isopropylbenzenesulfonamide in the sample solution from the calibration curve using linear regression.[2]
-
Calculate the amount of 4-isopropylbenzenesulfonamide in the original formulation based on the initial weight and dilution factor.
Experimental Workflow
Caption: Workflow for the HPLC analysis of 4-isopropylbenzenesulfonamide.
References
Application Note: Characterization of 4-isopropylbenzenesulfonamide using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 4-isopropylbenzenesulfonamide using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The described methodologies are fundamental for the structural elucidation and purity assessment of this compound, which is a key intermediate in medicinal chemistry and drug development. This document outlines the experimental procedures for sample preparation, data acquisition, and presents the spectral data in a clear, tabular format. A logical workflow for the characterization process is also provided.
Introduction
4-isopropylbenzenesulfonamide is a valuable building block in the synthesis of various pharmaceutical compounds. Its chemical structure consists of a benzene ring substituted with a sulfonamide group and an isopropyl group at the para position. Accurate structural confirmation and purity analysis are critical in the drug development pipeline to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note describes the use of ¹H and ¹³C NMR for the unambiguous characterization of 4-isopropylbenzenesulfonamide.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-isopropylbenzenesulfonamide. This data is based on the analysis of structurally similar compounds and established chemical shift principles.
Table 1: Predicted ¹H NMR Data for 4-isopropylbenzenesulfonamide (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.85 | d | 8.4 | 2H | H-2, H-6 (Aromatic) |
| 7.40 | d | 8.4 | 2H | H-3, H-5 (Aromatic) |
| 4.80 | s (br) | - | 2H | -SO₂NH₂ |
| 3.05 | sept | 6.9 | 1H | -CH(CH₃)₂ |
| 1.25 | d | 6.9 | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for 4-isopropylbenzenesulfonamide (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 153.0 | C-4 (Aromatic) |
| 140.5 | C-1 (Aromatic) |
| 127.5 | C-2, C-6 (Aromatic) |
| 126.8 | C-3, C-5 (Aromatic) |
| 34.2 | -CH(CH₃)₂ |
| 23.8 | -CH(CH₃)₂ |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 10-20 mg of 4-isopropylbenzenesulfonamide for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer:
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of 4-isopropylbenzenesulfonamide using NMR spectroscopy.
Conclusion
This application note provides a comprehensive guide for the characterization of 4-isopropylbenzenesulfonamide using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, along with the tabulated spectral data, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The presented workflow ensures a systematic and efficient approach to the structural verification and purity assessment of this important chemical intermediate.
Application Notes and Protocols: Interpreting the Mass Spectrum of 4-Isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylbenzenesulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are a significant group of compounds in medicinal chemistry and drug development, known for their antibacterial properties and use as intermediates in organic synthesis. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing their fragmentation patterns upon ionization. This document provides a detailed guide to interpreting the mass spectrum of 4-isopropylbenzenesulfonamide, including expected fragmentation pathways and a general protocol for sample analysis.
Due to the limited availability of a published mass spectrum for 4-isopropylbenzenesulfonamide, this document will utilize the mass spectrum of a closely related analog, p-toluenesulfonamide, to illustrate the fundamental principles of fragmentation for this class of compounds. The fragmentation patterns are expected to be analogous, with predictable shifts in fragment masses corresponding to the difference in the alkyl substituent (isopropyl vs. methyl).
Predicted Mass Spectrum Data for 4-Isopropylbenzenesulfonamide
The following table summarizes the predicted major fragments for 4-isopropylbenzenesulfonamide based on common fragmentation pathways for arylsulfonamides. The relative intensities are hypothetical and serve to illustrate a plausible spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structure of Fragment | Predicted Relative Intensity (%) |
| 199 | [M]+• (Molecular Ion) | C9H13NO2S+• | 40 |
| 184 | [M - CH3]+ | [C8H10NO2S]+ | 80 |
| 156 | [M - C3H7]+ | [C6H6NO2S]+ | 30 |
| 135 | [M - SO2NH2]+ | [C9H11]+ | 100 |
| 91 | [C7H7]+ | Tropylium ion | 60 |
| 77 | [C6H5]+ | Phenyl ion | 20 |
| 65 | [SO2H]+ or [C5H5]+ | 15 |
Interpretation of the Mass Spectrum and Fragmentation Pathways
The fragmentation of 4-isopropylbenzenesulfonamide in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways. The molecular ion ([M]+•) is the intact molecule with one electron removed. Its m/z value corresponds to the molecular weight of the compound (199 g/mol ).
The major fragmentation pathways include:
-
Benzylic Cleavage: The bond between the isopropyl group and the benzene ring is susceptible to cleavage. Loss of a methyl radical (•CH3) from the isopropyl group is a favorable process, leading to a stable secondary benzylic carbocation at m/z 184. This is often a prominent peak.
-
Loss of the Alkyl Group: Cleavage of the bond between the isopropyl group and the aromatic ring can result in the loss of a propyl radical (•C3H7), yielding a fragment at m/z 156.
-
Loss of the Sulfonamide Group: A common fragmentation for sulfonamides is the cleavage of the C-S bond, leading to the loss of the •SO2NH2 radical. This would result in an ion corresponding to the isopropylbenzene cation at m/z 135, which is expected to be the base peak due to its stability.
-
Formation of the Tropylium Ion: The isopropylbenzene cation (m/z 135) can undergo rearrangement and loss of propene (C3H6) to form the highly stable tropylium ion ([C7H7]+) at m/z 91.
-
Formation of the Phenyl Ion: The tropylium ion can further fragment by losing acetylene (C2H2) to form the phenyl ion ([C6H5]+) at m/z 77.
-
Loss of Sulfur Dioxide: A characteristic fragmentation of sulfonamides is the loss of a neutral sulfur dioxide (SO2) molecule from various fragments.
The proposed fragmentation pathway is visualized in the following diagram:
Experimental Protocols
The following protocol outlines a general procedure for the analysis of 4-isopropylbenzenesulfonamide using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 4-isopropylbenzenesulfonamide standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to obtain working solutions of desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: For analysis of the compound in a matrix (e.g., biological fluid, environmental sample), an appropriate extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) must be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in a solvent compatible with the GC-MS system.
4.2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2-3 scans/second.
-
The experimental workflow is depicted in the diagram below:
Conclusion
Application Notes and Protocols for 4-Isopropylbenzenesulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-isopropylbenzenesulfonamide as a versatile intermediate in the discovery of novel therapeutic agents. The unique physicochemical properties imparted by the isopropyl group make this scaffold a valuable starting point for the development of potent and selective enzyme inhibitors, particularly targeting carbonic anhydrases implicated in various pathologies such as cancer.
Therapeutic Applications of 4-Isopropylbenzenesulfonamide Derivatives
The benzenesulfonamide moiety is a well-established pharmacophore, and the introduction of a 4-isopropyl group can enhance lipophilicity and modulate binding interactions with biological targets. Derivatives of 4-isopropylbenzenesulfonamide are of significant interest as inhibitors of carbonic anhydrase (CA) isozymes, especially the tumor-associated CA IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, survival, and metastasis. By inhibiting these enzymes, 4-isopropylbenzenesulfonamide derivatives can disrupt tumor acidosis and represent a promising strategy for anticancer therapy.
Quantitative Data: Carbonic Anhydrase Inhibition
While specific data for derivatives of 4-isopropylbenzenesulfonamide are not extensively reported in publicly available literature, the following table summarizes the inhibitory activity of structurally related benzenesulfonamide compounds against various human carbonic anhydrase (hCA) isozymes. This data serves as a strong rationale for the exploration of 4-isopropylbenzenesulfonamide as a scaffold for novel CA inhibitors.
| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |
| Benzenesulfonamides | hCA I | 41.5 - 1500 |
| hCA II | 30.1 - 755 | |
| hCA IX | 1.5 - 38.9 | |
| hCA XII | 0.8 - 12.4 | |
| Pyrazole-based benzenesulfonamides | hCA II | 240 |
| hCA IX | 150 | |
| hCA XII | 120 | |
| Diazobenzenesulfonamides | hCA I | 6 |
| N-aryl-β-alanine derivatives | hCA XII | 1850 |
Data compiled from multiple sources.
Experimental Protocols
The following protocols describe the synthesis of a potential drug candidate, 4-((5-isopropyl-1,3-thiazol-2-yl)amino)benzenesulfonamide, using 4-isopropylbenzenesulfonamide as a key intermediate. This target molecule is analogous to other known potent carbonic anhydrase inhibitors.
Protocol 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This protocol outlines the conversion of sodium 4-isopropylbenzenesulfonate to the more reactive sulfonyl chloride intermediate.
Materials:
-
Sodium 4-isopropylbenzenesulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend sodium 4-isopropylbenzenesulfonate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 4-isopropylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-Isopropylbenzenesulfonamide
This protocol describes the amination of 4-isopropylbenzenesulfonyl chloride to form the primary sulfonamide.
Materials:
-
4-Isopropylbenzenesulfonyl chloride
-
Ammonium hydroxide (concentrated)
-
Dichloromethane (DCM)
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the crude 4-isopropylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-isopropylbenzenesulfonamide.
-
The crude product can be purified by recrystallization.
Protocol 3: Synthesis of N-(4-Sulfamoylphenyl)-4-isopropylbenzamide (Illustrative Example)
This protocol provides an example of how 4-isopropylbenzenesulfonamide can be further functionalized.
Materials:
-
4-aminobenzenesulfonamide (Sulfanilamide)
-
4-isopropylbenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 4-aminobenzenesulfonamide (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-isopropylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Under hypoxic conditions, commonly found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of carbonic anhydrase IX (CA IX), a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH, which promotes cancer cell survival, proliferation, and invasion.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of 4-isopropylbenzenesulfonamide derivatives as enzyme inhibitors is a multi-step process that begins with chemical synthesis and purification, followed by structural confirmation and in vitro biological assays.
Logical Relationship of CA Inhibition and Anticancer Effect
The inhibition of carbonic anhydrase IX by a 4-isopropylbenzenesulfonamide derivative disrupts the pH regulation mechanism in cancer cells, leading to an increase in intracellular acidity and a decrease in extracellular acidity. This disruption of pH homeostasis can trigger apoptosis and inhibit cell proliferation and invasion, ultimately resulting in an anticancer effect.
Application Notes and Protocols for N-Alkylation of 4-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, yielding products with significant applications in medicinal chemistry and materials science. The resulting N-alkylated sulfonamides are key structural motifs in a variety of therapeutic agents. This document provides detailed protocols for the N-alkylation of 4-isopropylbenzenesulfonamide, a common building block in drug discovery, utilizing several established methodologies. The selection of a specific protocol will depend on the nature of the alkylating agent, desired reaction scale, and available laboratory resources.
Comparative Overview of N-Alkylation Methods
Several robust methods exist for the N-alkylation of sulfonamides. The choice of method is often dictated by factors such as the availability of the alkylating agent, functional group tolerance, and desired reaction conditions. Below is a summary of common approaches with their typical reagents and conditions.
| Method | Alkylating Agent | Key Reagents/Catalysts | Typical Solvent(s) | Temperature | Key Advantages |
| Classical Alkylation | Alkyl Halides (R-X) | Strong Base (e.g., NaH, K₂CO₃) | THF, DMF, Acetone | 0 °C to RT | Readily available reagents, straightforward procedure. |
| "Borrowing Hydrogen" | Alcohols (R-OH) | Transition Metal Catalyst (e.g., Mn(I), Ir(I), Fe(II))[1][2][3] | Xylenes, Toluene[1][4] | High Temperature (e.g., 120-150 °C)[1][4] | Atom economical, environmentally friendly (water is the only byproduct).[1] |
| Mitsunobu Reaction | Alcohols (R-OH) | Triphenylphosphine (PPh₃), DEAD or DIAD[5][6][7] | THF | 0 °C to RT[5][7] | Mild reaction conditions, stereospecific inversion of alcohol stereochemistry.[5] |
| Thermal Alkylation | Trichloroacetimidates | None (thermal) or Lewis Acid (e.g., BF₃·OEt₂)[8] | Toluene[1][8] | Room Temperature to Reflux[8] | Does not require an external base.[9] |
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of 4-isopropylbenzenesulfonamide using an alkyl halide and sodium hydride as the base.
Materials:
-
4-isopropylbenzenesulfonamide
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-isopropylbenzenesulfonamide (1.0 equivalent).
-
Add anhydrous THF to achieve a suitable concentration (e.g., 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Manganese-Catalyzed N-Alkylation with an Alcohol via "Borrowing Hydrogen"
This protocol is adapted from literature procedures for the N-alkylation of sulfonamides using a manganese catalyst and an alcohol as the alkylating agent.[1][2]
Materials:
-
4-isopropylbenzenesulfonamide
-
Alcohol (e.g., benzyl alcohol)
-
Mn(I) PNP pincer precatalyst
-
Potassium carbonate (K₂CO₃)
-
Xylenes (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 4-isopropylbenzenesulfonamide (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).[1]
-
Add xylenes to achieve a 1 M concentration of the sulfonamide.[1]
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1]
-
Cool the reaction to room temperature.
-
The product can be purified directly by column chromatography on silica gel.[1]
Protocol 3: N-Alkylation via the Mitsunobu Reaction
This protocol provides a general method for the N-alkylation of 4-isopropylbenzenesulfonamide with an alcohol under Mitsunobu conditions.[5][6][7]
Materials:
-
4-isopropylbenzenesulfonamide
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-isopropylbenzenesulfonamide (1 eq.) and the alcohol (1 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.).[7]
-
Cool the mixture to 0 °C in an ice bath.[7]
-
Add DIAD or DEAD (1.5 eq.) dropwise at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 6 to 8 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.[7]
-
Filter the mixture to remove the triphenylphosphine oxide byproduct.[7]
-
Wash the filtrate successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the N-alkylation of 4-isopropylbenzenesulfonamide and a troubleshooting logic tree for optimizing reaction outcomes.
Caption: General workflow for the N-alkylation of 4-isopropylbenzenesulfonamide.
Caption: Troubleshooting logic for low yield in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 3. ionike.com [ionike.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4-Isopropylbenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Isopropylbenzenesulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[1] Its scalable and efficient production is of significant interest in the chemical and pharmaceutical industries. The most common industrial method for its preparation involves the direct chlorosulfonation of cumene (isopropylbenzene).[1][2] This document provides detailed protocols for a scalable, one-step synthesis of 4-isopropylbenzenesulfonyl chloride, focusing on a method that employs inorganic salt catalysts to enhance yield and product purity.[1]
I. Synthetic Pathway
The primary scalable synthesis route is the electrophilic aromatic substitution reaction of cumene with chlorosulfonic acid. The para-isomer is the major product due to the ortho, para-directing nature of the isopropyl group and steric hindrance at the ortho position.
Overall Reaction:
(CH₃)₂CHC₆H₅ + 2 ClSO₃H → (CH₃)₂CHC₆H₄SO₂Cl + H₂SO₄ + HCl
II. Quantitative Data Summary
The following table summarizes the quantitative data from various optimized reaction conditions for the synthesis of 4-isopropylbenzenesulfonyl chloride. The use of inorganic salts has been shown to suppress side reactions and improve yields to 95-100%.[1]
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Starting Material (Cumene) | 72.0 g | 72.0 g | 72.0 g | 72.0 g |
| Chlorosulfonic Acid | 216.2 g | 216.2 g | 225.0 g | 228.0 g |
| Catalyst | Sodium Sulfate | Sodium Sulfate | Potassium Sulfate | Magnesium Sulfate |
| Catalyst Amount | 3.6 g | 7.2 g | 4.5 g | 5.8 g |
| Reaction Temperature | 10-20°C | 15-20°C | 15-20°C | 15-25°C |
| Addition Time | 2.5-3.0 h | 2.5-3.0 h | 3.0-3.5 h | 2.0-2.5 h |
| Reaction Time (Post-addition) | 2 h | 2 h | 1 h | 3 h |
| Quenching/Precipitation | Ice-water (150 g) | Ice-water (150 g) | Ice-water (200 g) | Ice-water (150 g) |
| Product Yield (g) | 124.8 g | 125.8 g | 125.5 g | 126.0 g |
| Yield (%) | 95.2% | 96.0% | 96.4% | 96.2% |
III. Experimental Protocols
A. General Safety Precautions:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction is exothermic and requires careful temperature control.
B. Detailed Protocol for Synthesis using Sodium Sulfate Catalyst (Example 2 from Table):
-
Reaction Setup:
-
Addition of Chlorosulfonic Acid:
-
Reaction Completion:
-
After the addition is complete, continue to stir the reaction mixture at 15-20°C for an additional 2 hours to ensure the reaction goes to completion.[1]
-
-
Product Isolation and Purification:
-
In a separate 1000 mL beaker, prepare a mixture of 150 g of crushed ice and water.[1]
-
While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into the beaker, maintaining the temperature below 15°C.[1]
-
Continue stirring for 25 minutes after the addition is complete.[1]
-
Transfer the mixture to a separatory funnel and allow the layers to stand for 30 minutes.[1]
-
Separate the lower organic layer, which is the crude 4-isopropylbenzenesulfonyl chloride.[1]
-
The resulting product is 125.8 g of 4-isopropylbenzenesulfonyl chloride, corresponding to a yield of 96.0%.[1]
-
IV. Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and isolation of 4-isopropylbenzenesulfonyl chloride.
Diagram 2: Logical Relationship of Key Parameters
Caption: Key factors influencing the yield and purity of the synthesis.
References
Application Notes: Derivatization of 4-Isopropylbenzenesulfonamide for Biological Assays
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] 4-Isopropylbenzenesulfonamide serves as a valuable starting scaffold for generating diverse chemical libraries for biological screening. Its isopropyl group provides a moderately lipophilic handle that can influence pharmacokinetic properties and binding interactions. Derivatization of the sulfonamide nitrogen (N) or the aromatic ring allows for systematic modification of the molecule's steric and electronic properties to explore structure-activity relationships (SAR) and develop potent and selective modulators of biological targets.[3][4]
Common derivatization strategies include N-alkylation/arylation to introduce various substituents on the sulfonamide nitrogen and palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to modify the aromatic core.[5][6] The resulting derivatives are frequently evaluated for their ability to inhibit key biological targets such as carbonic anhydrases, tubulin, and various protein kinases, which are often dysregulated in diseases like cancer.[7][8]
Key Derivatization Strategies
Two primary and versatile strategies for the derivatization of 4-isopropylbenzenesulfonamide are N-alkylation and Suzuki-Miyaura coupling.
-
N-Alkylation: This method introduces alkyl or benzyl groups to the sulfonamide nitrogen. The "borrowing hydrogen" or hydrogen transfer methodology is an efficient and environmentally friendly approach that uses alcohols as alkylating agents, producing water as the only byproduct.[9][10] This reaction is often catalyzed by transition metals like iridium or manganese.[5][9]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. While typically used for aryl halides, it can be adapted for sulfonamide synthesis by coupling arylboronic acids with an in situ generated sulfamoyl chloride derivative, allowing for the introduction of diverse aryl or heteroaryl moieties.[6][11][12]
Below is a general workflow for synthesizing and screening a library of 4-isopropylbenzenesulfonamide derivatives.
Caption: General workflow for synthesis and screening of 4-isopropylbenzenesulfonamide derivatives.
Experimental Protocols
Protocol 1: N-Alkylation via Borrowing Hydrogen Catalysis
This protocol describes the mono-N-alkylation of 4-isopropylbenzenesulfonamide using an alcohol as the alkylating agent, catalyzed by a manganese complex. This method is advantageous due to its use of readily available alcohols and the formation of water as the sole byproduct.[9]
Materials:
-
4-Isopropylbenzenesulfonamide
-
Benzylic or aliphatic alcohol (e.g., benzyl alcohol, ethanol)
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(PNP)(CO)2Br])
-
Potassium carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vial, add 4-isopropylbenzenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.02 mmol, 2 mol%), and anhydrous potassium carbonate (1.5 mmol).
-
Seal the vial with a septum and purge with argon or nitrogen gas for 5-10 minutes.
-
Add the desired alcohol (3.0 mmol) and anhydrous toluene (5 mL) via syringe.
-
Place the vial in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and base.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure N-alkylated 4-isopropylbenzenesulfonamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: Reaction times and temperatures may need optimization depending on the specific alcohol used. Sterically hindered alcohols may require higher catalyst loading or longer reaction times.[9]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This three-component protocol allows for the synthesis of N,N-disubstituted sulfonamides by coupling an in situ generated sulfamoyl chloride with an arylboronic acid.[6][12] This is adapted here for derivatizing the aromatic ring of a pre-formed sulfonamide, which would first require conversion to an aryl halide (e.g., 4-bromo-isopropylbenzenesulfonamide).
Materials:
-
4-Bromo-isopropylbenzenesulfonamide (starting material, requires separate synthesis)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Argon or Nitrogen gas supply
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vial, add 4-bromo-isopropylbenzenesulfonamide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol).
-
Seal the vial with a septum and purge with argon or nitrogen gas for 10-15 minutes.
-
Add the degassed solvent (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity Data
Derivatives of benzenesulfonamides exhibit a wide range of biological activities. The tables below summarize representative quantitative data for various sulfonamide derivatives against key biological targets. While not specific to 4-isopropylbenzenesulfonamide, this data provides a benchmark for expected activities.
Table 1: Anticancer and Tubulin Inhibition Activity of Sulfonamide Derivatives
| Compound Class | Cancer Cell Line | Activity | IC₅₀ Value (µM) | Reference(s) |
|---|---|---|---|---|
| Naphthalene Sulfonamide | MCF-7 (Breast) | Antiproliferative | 0.51 | [13] |
| Naphthalene Sulfonamide | A549 (Lung) | Antiproliferative | 0.33 | [13] |
| Naphthalene Sulfonamide | - | Tubulin Polymerization | 2.8 | [13] |
| Cinnamic Acyl Sulfonamide | MCF-7 (Breast) | Antiproliferative | 0.05 (as µg/mL) | [14] |
| Cinnamic Acyl Sulfonamide | - | Tubulin Polymerization | 0.88 | [14] |
| 4-Methoxy-N-(1-naphthyl) benzenesulfonamide | A549 (Lung) | Antiproliferative | 1.35 | [15] |
| 4-Methoxy-N-(1-naphthyl) benzenesulfonamide | MDA-MB-231 (Breast) | Antiproliferative | 2.85 |[15] |
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Target Isoform | Derivative Type | Inhibition Constant (Kᵢ) (nM) | Reference(s) |
|---|---|---|---|
| hCA I | Benzenesulfonamide with pyrazole moiety | 2.62 - 136.54 | [16] |
| hCA II | Benzenesulfonamide with pyrazole moiety | 5.74 - 210.58 | [16] |
| hCA II | 4-Sulfamido-benzenesulfonamide | 0.6 | [17] |
| hCA IX | 4-Sulfamido-benzenesulfonamide | 25.5 | [17] |
| hCA XII | 4-Sulfamido-benzenesulfonamide | 4.9 |[17] |
Table 3: Antimicrobial Activity of Sulfonamide Derivatives
| Derivative Class | Bacterial Strain | Assay Type | MIC Value (µg/mL) | Reference(s) |
|---|---|---|---|---|
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (Clinical Isolates) | MIC | 32 - 128 | [18] |
| Various Sulfonamides | S. aureus (ATCC 25923) | MIC | 64 - 256 | [19] |
| Various Sulfonamides | S. aureus (Clinical Isolates) | MIC | 64 - 512 |[19] |
Signaling Pathways and Mechanisms of Action
Sulfonamide derivatives have been shown to interfere with several crucial cellular pathways.
Carbonic Anhydrase Inhibition
Many sulfonamides function by inhibiting carbonic anhydrase (CA), a metalloenzyme that catalyzes the hydration of CO₂.[20] In tumors, specific isoforms like CA IX and CA XII are overexpressed and contribute to the acidification of the tumor microenvironment, promoting cancer progression.[21] The primary sulfonamide group (—SO₂NH₂) binds to the zinc ion (Zn²⁺) in the enzyme's active site, blocking its catalytic activity.[16]
Caption: Inhibition of Carbonic Anhydrase by sulfonamide derivatives.
Tubulin Polymerization Inhibition
Certain sulfonamide derivatives act as antimitotic agents by disrupting microtubule dynamics.[22] They can bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[13][23] This disruption leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[13]
Caption: Disruption of microtubule polymerization by sulfonamide derivatives.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[24][25] Some small-molecule sulfonamide derivatives have been developed as dual-target inhibitors that can block STAT3 phosphorylation (activation), preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target oncogenes.[15][26]
Caption: Inhibition of the STAT3 signaling pathway by small molecule sulfonamides.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamscience.com [benthamscience.com]
- 26. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Evaluation of 4-Isopropylbenzenesulfonamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzenesulfonamide derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The 4-isopropylbenzenesulfonamide scaffold, in particular, serves as a key structural motif in the design of targeted therapeutic agents. The in vitro evaluation of these compounds is a critical first step in the drug discovery pipeline, providing essential data on cytotoxicity, mechanism of action, and target engagement. These application notes provide detailed protocols and data presentation guidelines for the comprehensive in vitro assessment of 4-isopropylbenzenesulfonamide derivatives.
Application Note 1: Anticancer Cytotoxicity Assessment
The initial evaluation of potential anticancer agents involves determining their cytotoxic effects on various cancer cell lines. Assays like the MTT and SRB assays are commonly used to measure cell viability and proliferation.[4]
Data Presentation: Cytotoxicity of Benzenesulfonamide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzenesulfonamide derivatives against several human cancer cell lines, providing a comparative baseline for new compounds.
| Compound Series/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazolone-based (4e) | MDA-MB-231 | Breast | 3.58 | [3] |
| MCF-7 | Breast | 4.58 | [3] | |
| Thiazolone-based (4g) | MDA-MB-231 | Breast | 5.54 | [3] |
| MCF-7 | Breast | 2.55 | [3] | |
| Indolin-2-one-based | hCA I | - | 42 - 8550.9 (nM, Kᵢ) | [5] |
| hCA II | - | 5.9 - 761 (nM, Kᵢ) | [5] | |
| hCA IV | - | 4.0 - 2069.5 (nM, Kᵢ) | [5] | |
| hCA VII | - | 13.2 - 694 (nM, Kᵢ) | [5] | |
| Compound 8b | HeLa | Cervical | 4.62 | [1] |
| MCF-7 | Breast | 7.21 | [1] | |
| Compound 8a | HeLa | Cervical | 10.91 | [1] |
| MCF-7 | Breast | 19.22 | [1] | |
| Quinazoline Sulfonates (BS3) | K562 | Leukemia | 0.078 | [6] |
| Indole-based (A6, A15) | MCF-7 | Breast | ~50 | [7] |
| SK-BR-3 | Breast | ~50 | [7] | |
| Benzimidazole-linked (12l) | V600E BRAF | - | 0.49 | [8] |
| Benzimidazole-linked (12i) | V600E BRAF | - | 0.53 | [8] |
| Benzimidazole-linked (12e) | V600E BRAF | - | 0.62 | [8] |
| Various Sulfonamides | MDA-MB-468 | Breast | < 30 | [9] |
| MCF-7 | Breast | < 128 | [9] | |
| HeLa | Cervical | < 360 | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells by assessing the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases into a purple formazan product.[4]
Materials:
-
96-well cell culture plates
-
Test 4-isopropylbenzenesulfonamide compounds and controls (e.g., Doxorubicin)
-
Complete culture medium (e.g., RPMI-1640)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the desired concentrations of the compounds (e.g., 0.1, 1, 10, 100, 1000 µM) and incubate for 48-72 hours.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualization: MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Application Note 2: Mechanism of Action - Apoptosis Analysis
To understand how a compound induces cell death, it is crucial to investigate its effect on apoptosis. Western blotting is a powerful technique to detect changes in the expression of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.[11][12]
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol outlines the detection of key apoptotic proteins like cleaved caspases (e.g., caspase-3, -9) and PARP.[12][13] An increase in the cleaved forms of these proteins is indicative of active apoptosis.[11][14]
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[15]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[15] Determine the protein concentration of the supernatant using a BCA or Bradford assay.[11]
-
Sample Preparation: Normalize all samples to the same protein concentration. Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.[15]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane extensively with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to a housekeeping protein like GAPDH or β-actin.[11]
Visualization: Western Blot Workflow
Caption: General workflow for apoptosis detection via Western blotting.
Visualization: Simplified Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway markers detectable by Western blot.
Application Note 3: Mechanism of Action - Cell Cycle Analysis
Certain sulfonamide derivatives exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through division.[6] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the preparation and staining of cells for cell cycle analysis using propidium iodide.[16]
Materials:
-
Treated and untreated cell pellets (1 x 10⁶ cells per sample)
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation (e.g., 1200 rpm for 5 minutes).[16]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[17] Incubate on ice or at 4°C for at least 30 minutes (samples can be stored at -20°C for several weeks).[16][18]
-
Rehydration: Centrifuge the fixed cells (e.g., 2000 rpm for 5 minutes) to remove the ethanol.[16] Wash the pellet twice with PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[19] The RNase treatment is crucial to remove RNA, which can also be stained by PI.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the red channel. Gate on single cells to exclude doublets.[16][17]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Visualization: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Application Note 4: Target-Based Evaluation - Carbonic Anhydrase Inhibition
The primary sulfonamide moiety is a well-established zinc-binding group, making it a privileged scaffold for inhibiting zinc-containing metalloenzymes like carbonic anhydrases (CAs).[20] Several CA isoforms (e.g., CA IX and XII) are overexpressed in tumors and are validated anticancer targets.[21]
Data Presentation: Carbonic Anhydrase Inhibition by Benzenesulfonamides
The following table presents the inhibition constants (Kᵢ) for various benzenesulfonamide derivatives against key human CA isoforms.
| Compound Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Click-Chemistry Derived | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [21] |
| 4-Anilinoquinazoline-based (4f) | 60.9 | - | - | - | [22] |
| 4-Anilinoquinazoline-based (3a) | 89.4 | 8.7 | - | - | [22] |
| 4-Anilinoquinazoline-based (4a) | - | 2.4 | - | - | [22] |
| 1,3,5-Triazine-linked (12i) | - | - | 38.8 | - | [23] |
| 1,3,5-Triazine-linked (5a) | - | - | 134.8 | - | [23] |
Conceptual Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against CA isoforms is typically measured using a stopped-flow CO₂ hydrase assay.[22] This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by a pH indicator.
Principle:
-
Enzyme-Inhibitor Pre-incubation: The purified recombinant CA enzyme is pre-incubated with various concentrations of the test compound (e.g., a 4-isopropylbenzenesulfonamide derivative) to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Signal Monitoring: The reaction progress (decrease in pH) is monitored over time by measuring the change in absorbance of a pH indicator.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then used to determine the IC50 or Kᵢ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualization: Logic of Enzyme Inhibition Assay
Caption: Logical diagram illustrating the principle of an enzyme inhibition assay.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-isopropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-isopropylbenzenesulfonamide?
The synthesis of 4-isopropylbenzenesulfonamide is typically a two-step process. The first step involves the chlorosulfonation of cumene (isopropylbenzene) to produce 4-isopropylbenzenesulfonyl chloride. The second step is the amination of the resulting sulfonyl chloride with an amine source, such as ammonia, to yield the final product.
Q2: What are the most critical factors affecting the yield of the chlorosulfonation step?
The key factors influencing the yield of 4-isopropylbenzenesulfonyl chloride include reaction temperature, the molar ratio of reactants, and the presence of catalysts. Low temperatures are generally preferred to minimize the formation of side products. The use of inorganic salt catalysts, such as sodium sulfate, has been shown to significantly improve yields by suppressing side reactions.
Q3: What are common side products in the chlorosulfonation of cumene?
Common side products include isomers of isopropylbenzenesulfonyl chloride (e.g., ortho- and meta-isomers) and the formation of sulfones. Over-sulfonation or reaction at higher temperatures can lead to a decrease in the selectivity for the desired para-isomer.
Q4: How can I monitor the progress of the reactions?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts.
Q5: What are the recommended purification methods for 4-isopropylbenzenesulfonamide?
The final product can be purified by recrystallization from a suitable solvent or by column chromatography. The choice of method depends on the impurity profile of the crude product. For many sulfonamides, recrystallization from an alcohol-water mixture is effective.
Troubleshooting Guides
Problem 1: Low Yield of 4-Isopropylbenzenesulfonyl Chloride (Step 1)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of chlorosulfonic acid to minimize side reactions. |
| Incorrect Molar Ratio | Use a slight excess of chlorosulfonic acid to ensure complete conversion of cumene. However, a large excess can lead to more side products. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous reagents, as water can react with chlorosulfonic acid. |
| Formation of Side Products | Consider the addition of an inorganic salt catalyst, such as sodium sulfate, to suppress the formation of isomers and sulfones. |
Problem 2: Low Yield of 4-Isopropylbenzenesulfonamide (Step 2 - Amination)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure a sufficient excess of the aminating agent (e.g., ammonia) is used to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at a low temperature initially, then allowed to warm to room temperature. Ensure proper temperature control. |
| Hydrolysis of Sulfonyl Chloride | The presence of water can lead to the hydrolysis of the sulfonyl chloride back to the sulfonic acid. Use anhydrous solvents and reagents. |
| Poor Quality of Sulfonyl Chloride | Ensure the 4-isopropylbenzenesulfonyl chloride used is of high purity. Impurities can interfere with the amination reaction. |
Problem 3: Product Purity Issues
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Isomeric Impurities | Optimize the chlorosulfonation step to maximize the formation of the para-isomer. Purification by recrystallization may be necessary. |
| Residual Starting Material | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. Adjust reaction time or temperature if necessary. |
| Formation of Hydrolysis Products | Minimize water content in the reaction. During workup, ensure conditions are not overly acidic or basic for prolonged periods. |
| Inefficient Purification | Experiment with different recrystallization solvents or solvent mixtures to find the optimal conditions for purifying the final product. |
Experimental Protocols
Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, add cumene (1.0 eq).
-
Catalyst Addition: Add anhydrous sodium sulfate (0.1 eq) to the cumene with stirring.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.5 eq) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the solid in a desiccator under vacuum to obtain crude 4-isopropylbenzenesulfonyl chloride.
Step 2: Synthesis of 4-Isopropylbenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-isopropylbenzenesulfonyl chloride (1.0 eq) from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Amination: Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia (excess) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction by adding water. If using an organic solvent, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 4-isopropylbenzenesulfonamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Technical Support Center: Synthesis of 4-Isopropylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-isopropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-isopropylbenzenesulfonamide?
The most common and industrially viable method for synthesizing 4-isopropylbenzenesulfonamide is a two-step process. The first step is the electrophilic chlorosulfonation of cumene (isopropylbenzene) with chlorosulfonic acid to produce 4-isopropylbenzenesulfonyl chloride. The subsequent step involves the amination of this intermediate with ammonia to yield the final product, 4-isopropylbenzenesulfonamide.
Q2: What are the major byproducts I should expect during the chlorosulfonation of cumene?
The chlorosulfonation of cumene can lead to the formation of several byproducts. The isopropyl group on the benzene ring directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the bulky isopropyl group, the para-substituted product is favored. However, isomeric sulfonyl chlorides are common byproducts.
Common Byproducts in Chlorosulfonation:
| Byproduct Name | Structure | Reason for Formation |
| 2-Isopropylbenzenesulfonyl chloride | Isomer | Electrophilic substitution at the ortho position. |
| 3-Isopropylbenzenesulfonyl chloride | Isomer | Minor product from substitution at the meta position. |
| Di(4-isopropylphenyl)sulfone | Sulfone | Reaction of 4-isopropylbenzenesulfonyl chloride with another molecule of cumene. |
A patent suggests that the addition of an inorganic salt, such as sodium sulfate, during the chlorosulfonation reaction can help to suppress the formation of these byproducts.[1]
Q3: What are the common byproducts formed during the amination of 4-isopropylbenzenesulfonyl chloride?
The amination step, while generally efficient, can also produce byproducts that may complicate purification and reduce the yield of the desired 4-isopropylbenzenesulfonamide.
Common Byproducts in Amination:
| Byproduct Name | Structure | Reason for Formation |
| 4-Isopropylbenzenesulfonic acid | Sulfonic acid | Hydrolysis of the starting material, 4-isopropylbenzenesulfonyl chloride, in the presence of water.[2][3] |
| Bis(4-isopropylbenzenesulfonyl)amine | Secondary amine | Reaction of the initially formed 4-isopropylbenzenesulfonamide with another molecule of 4-isopropylbenzenesulfonyl chloride. |
| Ammonium chloride | Salt | Byproduct of the reaction between ammonia and the hydrogen chloride generated. |
Troubleshooting Guides
Low Yield in 4-Isopropylbenzenesulfonamide Synthesis
Problem: The overall yield of 4-isopropylbenzenesulfonamide is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Chlorosulfonation: The initial reaction to form the sulfonyl chloride did not go to completion. | - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature of the chlorosulfonation. Monitor the reaction progress using TLC or GC. - Check Reagent Quality: Ensure the chlorosulfonic acid is of high purity and has not decomposed. |
| Hydrolysis of 4-Isopropylbenzenesulfonyl Chloride: The intermediate is sensitive to moisture and can hydrolyze to the unreactive 4-isopropylbenzenesulfonic acid.[2][3] | - Use Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] - Minimize Exposure to Water During Work-up: Perform aqueous work-up steps quickly and at low temperatures. |
| Incomplete Amination: The reaction of the sulfonyl chloride with ammonia is incomplete. | - Excess Ammonia: Use a sufficient excess of aqueous ammonia to ensure the reaction goes to completion and to neutralize the HCl byproduct. - Temperature Control: The amination reaction is often exothermic. Maintain a controlled temperature to prevent side reactions. |
| Product Loss During Work-up and Purification: Significant amounts of the product are lost during extraction and recrystallization steps. | - Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the sulfonamide during extraction. - Careful Recrystallization: Choose an appropriate solvent system for recrystallization to maximize crystal recovery. Avoid using excessive solvent.[5][6][7][8] |
Presence of Impurities in the Final Product
Problem: The final 4-isopropylbenzenesulfonamide product is impure, as indicated by melting point depression or analytical techniques (e.g., NMR, LC-MS).
Possible Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Isomeric Sulfonamides (ortho/meta): | Often co-elute with the desired product in chromatography. May be visible as distinct spots on a TLC plate or as extra peaks in an NMR spectrum. | - Fractional Recrystallization: Carefully perform recrystallization, as the different isomers may have slightly different solubilities.[5][6][7][8] - Column Chromatography: If recrystallization is ineffective, silica gel chromatography with an appropriate eluent system can be used for separation. |
| Di(4-isopropylphenyl)sulfone: | This byproduct is less polar than the sulfonamide and will have a different retention factor on TLC. | - Column Chromatography: Easily separated by silica gel chromatography. - Recrystallization: The sulfone may be removed during the recrystallization of the more polar sulfonamide. |
| 4-Isopropylbenzenesulfonic acid: | This impurity is highly polar and will likely remain in the aqueous phase during an extractive work-up. If it contaminates the final product, it can be removed by washing with a dilute base. | - Aqueous Wash: Wash the organic solution of the crude product with a dilute sodium bicarbonate solution to remove the acidic sulfonic acid. |
Experimental Protocols
Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This protocol is adapted from a patented procedure for the chlorosulfonation of cumene.[1]
Materials:
-
Cumene (Isopropylbenzene)
-
Chlorosulfonic acid
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add cumene (e.g., 72.0 g) and anhydrous sodium sulfate (e.g., 7.2 g).
-
Cool the flask in an ice bath to below 10 °C.
-
While stirring, slowly add chlorosulfonic acid (e.g., 216.2 g) dropwise from the dropping funnel, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 2.5-3.0 hours.
-
After the addition is complete, continue stirring the mixture at 15-20 °C for an additional 2 hours.
-
Prepare a beaker with a mixture of ice and water (e.g., 150 g).
-
Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 15 °C.
-
Transfer the mixture to a separatory funnel and allow the layers to separate for 30 minutes.
-
Separate the lower organic layer, which contains the crude 4-isopropylbenzenesulfonyl chloride.
Step 2: Synthesis of 4-Isopropylbenzenesulfonamide
Materials:
-
Crude 4-isopropylbenzenesulfonyl chloride (from Step 1)
-
Aqueous ammonia (e.g., 28-30%)
-
Ice
Procedure:
-
Place the crude 4-isopropylbenzenesulfonyl chloride in a flask.
-
Cool the flask in an ice bath.
-
Slowly add an excess of cold aqueous ammonia with vigorous stirring. The reaction is exothermic, so maintain the temperature below 20 °C.
-
Continue stirring for 1-2 hours at room temperature after the initial exotherm has subsided.
-
The solid 4-isopropylbenzenesulfonamide will precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any ammonium chloride and excess ammonia.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[5][6][7][8]
Visualizations
Caption: General workflow for the synthesis of 4-isopropylbenzenesulfonamide.
Caption: Common byproducts in the synthesis of 4-isopropylbenzenesulfonamide.
References
- 1. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
Technical Support Center: Chlorosulfonation of Cumene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorosulfonation of cumene.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the chlorosulfonation of cumene?
The reaction of cumene with chlorosulfonic acid is an electrophilic aromatic substitution. The isopropyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the reaction primarily yields the para-substituted product, 4-isopropylbenzenesulfonyl chloride.
Q2: My reaction yield is low. What are the common causes?
Low yields can stem from several factors:
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Incomplete reaction: Ensure sufficient reaction time and appropriate temperature. The reaction is often run for 2-3 hours.
-
Suboptimal temperature: The reaction temperature should be carefully controlled, typically between 10-25°C, to balance reaction rate and minimize side reactions.[1]
-
Hydrolysis of the product: Cumenesulfonyl chloride is sensitive to moisture and can hydrolyze to cumenesulfonic acid during aqueous workup. It is crucial to perform the workup quickly and at low temperatures (e.g., using an ice-water mixture).
-
Side reactions: The formation of byproducts such as isomers and sulfones can reduce the yield of the desired product.
Q3: How can I control the formation of isomers (ortho- vs. para-)?
Controlling the reaction temperature is key to maximizing the yield of the desired para-isomer. Lower reaction temperatures (e.g., 0-20°C) generally favor the formation of the para product due to steric hindrance from the isopropyl group making the ortho positions less accessible.
Q4: The reaction is highly exothermic and difficult to control. What precautions should I take?
The reaction between cumene and chlorosulfonic acid is vigorous and releases a significant amount of heat and hydrogen chloride gas. To manage this:
-
Slow Addition: Add the chlorosulfonic acid dropwise to the cumene.
-
Cooling: Use an ice bath to maintain the desired reaction temperature.
-
Venting: Ensure the reaction is performed in a well-ventilated fume hood with a setup that allows for the safe release of HCl gas.
Q5: What are the best practices for quenching the reaction and isolating the product?
The workup procedure is critical for obtaining a pure product. A common method involves pouring the reaction mixture into an ice-water mixture.[1] This hydrolyzes the excess chlorosulfonic acid and precipitates the organic product. To prevent hydrolysis of the desired sulfonyl chloride, this step should be performed rapidly and with efficient cooling. The product, being denser than water, can then be separated as an organic layer.
Q6: How can I purify the final 4-isopropylbenzenesulfonyl chloride?
Common impurities include unreacted starting materials, isomeric byproducts, and inorganic salts.[1] Purification can be challenging due to the product's reactivity.
-
Aqueous Wash: A quick wash with cold brine can help remove water-soluble impurities.
-
Drying: The organic layer should be thoroughly dried with an anhydrous drying agent like magnesium sulfate.
-
Recrystallization: If further purification is needed, recrystallization from a suitable non-polar solvent can be employed, though care must be taken to avoid hydrolysis.
Q7: How should I dispose of waste chlorosulfonic acid?
Chlorosulfonic acid is a hazardous substance and must be neutralized carefully. A recommended procedure is to slowly add the acid to a stirred mixture of ice and a neutralizing agent like sodium carbonate in a well-ventilated area.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly increase temperature within the optimal range (10-25°C).[1] |
| Hydrolysis of product during workup. | Perform the ice-water quench and separation as quickly as possible. Ensure the water is kept cold. | |
| Suboptimal mole ratio of reactants. | Use a molar excess of chlorosulfonic acid. Ratios of chlorosulfonic acid to cumene of around 3:1 are common.[1] | |
| Dark-colored Product | Side reactions and charring. | Maintain a consistent and low reaction temperature. Ensure slow, controlled addition of chlorosulfonic acid. |
| Product is an oil that does not solidify | Presence of impurities (e.g., isomers). | Attempt purification by washing with cold brine. If necessary, consider chromatography on silica gel with anhydrous solvents. |
| Formation of a solid mass during reaction | Reaction temperature is too low. | Slightly increase the temperature of the cooling bath to maintain a stirrable mixture. |
| Difficulty separating organic and aqueous layers | Emulsion formation. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-Isopropylbenzenesulfonyl Chloride
| Cumene (g) | Chlorosulfonic Acid (g) | Catalyst (Inorganic Salt) | Catalyst Amount (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 72.0 | 216.2 | Sodium Sulfate | 3.6 | 10-20 | 2.5-3.0 (addition), 2 (holding) | 95.2 | [1] |
| 72.0 | 225.0 | Potassium Sulfate | 4.5 | 15-20 | 3.0-3.5 (addition), 1 (holding) | 96.4 | [1] |
| 72.0 | 228.0 | Magnesium Sulfate | 5.8 | 15-25 | 2.0-2.5 (addition), 3 (holding) | 96.2 | [1] |
| - | - | - | - | 0 | - | 94 | ChemicalBook, citing Canadian Journal of Chemistry, 1985 |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This protocol is adapted from patent CN102633695A.[1]
Materials:
-
Cumene (72.0 g)
-
Chlorosulfonic acid (216.2 g)
-
Sodium sulfate (3.6 g, anhydrous)
-
Ice-water mixture (150 g)
-
1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
1000 mL beaker
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 1000 mL four-necked flask, add 72.0 g of cumene and 3.6 g of sodium sulfate.
-
Cooling: While stirring, cool the mixture to below 10°C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add 216.2 g of chlorosulfonic acid dropwise from the dropping funnel over 2.5-3.0 hours. Maintain the reaction temperature between 10-20°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 15-20°C for an additional 2 hours.
-
Quenching: In a 1000 mL beaker, prepare an ice-water mixture (150 g). While stirring the ice-water, slowly pour the reaction mixture into it. Maintain the temperature below 15°C.
-
Workup: Continue stirring the quenched mixture for 15 minutes. Transfer the mixture to a separatory funnel and allow the layers to stand for 30 minutes.
-
Isolation: Separate the lower organic layer to obtain 4-isopropylbenzenesulfonyl chloride.
Mandatory Visualization
Caption: A step-by-step workflow for the synthesis of 4-isopropylbenzenesulfonyl chloride.
Caption: A decision tree for troubleshooting low yields in cumene chlorosulfonation.
References
Technical Support Center: Preparation of 4-isopropylbenzenesulfonyl chloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-isopropylbenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 4-isopropylbenzenesulfonyl chloride?
A1: The primary synthesis route involves the chlorosulfonation of cumene (isopropylbenzene). During this process, several side reactions can occur, leading to impurities and reduced yields. The most prevalent side reactions include:
-
Formation of Isomers: Besides the desired para isomer, ortho and meta isomers of isopropylbenzenesulfonyl chloride can be formed.
-
Sulfone Formation: A significant byproduct can be the formation of di(4-isopropylphenyl) sulfone. This occurs when an already formed molecule of 4-isopropylbenzenesulfonyl chloride reacts with another molecule of cumene.
-
Hydrolysis: The product, 4-isopropylbenzenesulfonyl chloride, is susceptible to hydrolysis, which converts it to 4-isopropylbenzenesulfonic acid. This is particularly problematic during the workup phase if conditions are not carefully controlled.[1][2]
-
Formation of Sulfoxides: Under certain conditions, sulfoxide impurities may also be generated.[3]
Q2: How can I minimize the formation of isomeric byproducts?
A2: The formation of the desired para isomer is favored due to the steric hindrance of the isopropyl group, which directs electrophilic substitution to the 4-position. However, to further minimize other isomers, it is crucial to maintain a low reaction temperature, typically between 0°C and 20°C.[3][4] The slow addition of chlorosulfonic acid to the cumene also helps in maintaining temperature control and selectivity.
Q3: What causes the formation of di(4-isopropylphenyl) sulfone and how can I prevent it?
A3: Sulfone formation is a common side reaction in Friedel-Crafts type reactions, including chlorosulfonation. It is often caused by localized areas of high temperature or an incorrect stoichiometric ratio of reactants. To minimize sulfone formation:
-
Ensure a sufficient excess of chlorosulfonic acid is used.[1]
-
Maintain a low and consistent reaction temperature.
-
The order of addition is critical; cumene should be added slowly to the chlorosulfonic acid, not the other way around.[1] This ensures that the electrophile is always in excess, favoring the formation of the sulfonyl chloride over the sulfone.
Q4: My yield is low, and I suspect hydrolysis of the product. How can I avoid this?
A4: 4-isopropylbenzenesulfonyl chloride is sensitive to moisture. Hydrolysis can occur during the reaction or, more commonly, during the workup. To prevent this:
-
Use anhydrous reagents and solvents.[2]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
During the workup (e.g., quenching with ice water), perform the separation of the organic layer as quickly as possible to minimize contact time with the aqueous phase.[1]
-
Keep the temperature low during the workup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Significant side product formation (isomers, sulfone). 3. Hydrolysis of the product during workup.[1] 4. Loss of product during isolation. | 1. Increase reaction time or slightly elevate the temperature (while monitoring for side reactions). 2. Follow the recommendations to minimize side reactions (see FAQs). The use of inorganic salts like sodium sulfate during the reaction can help suppress side reactions.[3][4] 3. Ensure anhydrous conditions and minimize contact time with water during workup.[2] 4. Optimize the extraction and purification steps. |
| Product is an Oil Instead of a Solid | 1. Presence of isomeric impurities which can lower the melting point. 2. Presence of unreacted cumene. 3. Presence of sulfone byproduct. | 1. Purify the product by recrystallization or chromatography. 2. Ensure the reaction has gone to completion and effectively remove volatile starting materials under vacuum. 3. Adjust reaction conditions to minimize sulfone formation and purify as needed. |
| Product is Contaminated with Sulfonic Acid | 1. Incomplete reaction (4-isopropylbenzenesulfonic acid is an intermediate). 2. Hydrolysis of the sulfonyl chloride product.[5] | 1. Ensure sufficient chlorosulfonic acid is used and allow for adequate reaction time. 2. Wash the crude product with cold, dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and drying. Perform these washes quickly to avoid further hydrolysis. |
| Reaction is Difficult to Control (Exothermic) | 1. Rate of addition of the reagent is too fast. 2. Inadequate cooling of the reaction vessel. | 1. Add the chlorosulfonic acid dropwise and at a slower rate. 2. Use a more efficient cooling bath (e.g., ice-salt bath) to maintain the desired temperature. |
Experimental Protocols
Standard Protocol for the Preparation of 4-isopropylbenzenesulfonyl chloride
This protocol is a general representation and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a trap for HCl gas, add cumene.
-
Cooling: Cool the flask in an ice bath to below 10°C.
-
Addition of Reagent: Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the reaction temperature between 15-20°C. This addition should be controlled over a period of 2.5-3.0 hours.[3]
-
Reaction: After the addition is complete, continue to stir the mixture at 15-20°C for an additional 2 hours to ensure the reaction goes to completion.[3]
-
Workup: Prepare a beaker with a mixture of ice and water. While stirring vigorously, slowly pour the reaction mixture into the ice-water.
-
Isolation: Maintain the temperature below 15°C for about 25 minutes.[4] Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer, which is the crude 4-isopropylbenzenesulfonyl chloride.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Quantitative Data from a Patented High-Yield Procedure
The following table summarizes reactant quantities and yields from a patented procedure that utilizes an inorganic salt to suppress side reactions.[3][4]
| Reactant/Product | Quantity | Molar Equivalent |
| Cumene | 72.0 g | 1.0 |
| Sodium Sulfate | 3.6 g - 7.2 g | N/A |
| Chlorosulfonic Acid | 216.2 g | ~3.1 |
| Product Yield | 124.8 g - 125.8 g | 95.2% - 96.0% |
Visualizations
Caption: Main reaction and side reactions in the synthesis of 4-isopropylbenzenesulfonyl chloride.
Caption: Troubleshooting workflow for the synthesis of 4-isopropylbenzenesulfonyl chloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 4-Isopropylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-isopropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-isopropylbenzenesulfonamide?
The most common and effective methods for purifying solid organic compounds like 4-isopropylbenzenesulfonamide are recrystallization and column chromatography. Recrystallization is often the preferred method for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from the desired product. Column chromatography is more suitable for complex mixtures or when very high purity is required.[1]
Q2: What are the likely impurities in my crude 4-isopropylbenzenesulfonamide?
Common impurities can include unreacted starting materials from the synthesis, such as 4-isopropylbenzenesulfonyl chloride or the amine it was reacted with. Side-products from the reaction, as well as degradation products, may also be present. Without specific analysis of your crude product, it is difficult to identify all potential impurities. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can help identify the impurities present.
Q3: How do I choose a suitable solvent for the recrystallization of 4-isopropylbenzenesulfonamide?
The ideal recrystallization solvent is one in which 4-isopropylbenzenesulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Common solvents for the recrystallization of sulfonamides include alcohols like ethanol and isopropanol, often mixed with water.[2][3] A small-scale solvent screen is highly recommended to determine the optimal solvent or solvent mixture for your specific crude material.
Q4: My purified 4-isopropylbenzenesulfonamide has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification steps may be necessary.
Q5: Can I use silica gel column chromatography to purify 4-isopropylbenzenesulfonamide?
Yes, silica gel column chromatography can be used. However, it's important to be aware that some sulfonamides can be sensitive to the acidic nature of standard silica gel, which could potentially lead to decomposition.[4] It is advisable to first assess the stability of your compound on a TLC plate. If decomposition is observed, using deactivated (neutralized) silica gel or an alternative stationary phase like alumina may be necessary.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily Precipitate Forms Instead of Crystals During Recrystallization | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Vigorous stirring can sometimes induce crystallization. If the issue persists, consider a different recrystallization solvent. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the compound is too soluble in the chosen solvent at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If crystals still do not form, concentrate the solution by evaporating some of the solvent and then allow it to cool again. Placing the solution in an ice bath can also help to promote crystallization.[1] |
| Low Recovery of Purified Product After Recrystallization | Too much solvent was used during recrystallization. The product has significant solubility in the cold solvent. The crystals were not completely collected during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | The cooling process was too rapid, trapping impurities within the crystals. The chosen solvent is not effective at separating the specific impurities present. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower crystallization process generally results in purer crystals.[3] If impurities persist, a second recrystallization or purification by column chromatography may be necessary. |
| Streaking or Multiple Spots on TLC After Purification | The compound may be decomposing on the silica gel plate. The developing solvent system is not optimal. | Use a deactivated silica gel plate or a different stationary phase. Adjust the polarity of the developing solvent system to achieve better separation of spots. |
Experimental Protocol: Recrystallization of 4-Isopropylbenzenesulfonamide
This protocol provides a general procedure for the recrystallization of crude 4-isopropylbenzenesulfonamide. An initial solvent screening is recommended to identify the most suitable solvent.
Materials:
-
Crude 4-isopropylbenzenesulfonamide
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-isopropylbenzenesulfonamide in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, and it is known that the pure compound is colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Isopropylbenzenesulfonamide | C₉H₁₃NO₂S | 199.27 | Not available |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 151-154 |
Troubleshooting Workflow
References
Technical Support Center: Optimization of Reaction Conditions for 4-Isopropylbenzenesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-isopropylbenzenesulfonamide. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-isopropylbenzenesulfonamide?
A1: The most prevalent synthetic route is a two-step process. The first step is the chlorosulfonation of cumene (isopropylbenzene) to produce the key intermediate, 4-isopropylbenzenesulfonyl chloride. The second step involves the amination of this intermediate with ammonia to yield the final product, 4-isopropylbenzenesulfonamide.
Q2: What are the critical parameters to control during the chlorosulfonation of cumene?
A2: Key parameters for a successful chlorosulfonation include:
-
Temperature: Maintaining a low reaction temperature is crucial to minimize the formation of unwanted isomers and byproducts.
-
Reagent Stoichiometry: The molar ratio of chlorosulfonic acid to cumene significantly impacts the reaction's efficiency and yield.
-
Addition Rate: A slow, controlled addition of chlorosulfonic acid is necessary to manage the exothermic nature of the reaction.
-
Catalyst: The use of inorganic salts, such as sodium sulfate, can help suppress side reactions.[1]
Q3: How can I purify the final product, 4-isopropylbenzenesulfonamide?
A3: The most common method for purification is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For more challenging purifications, silica gel column chromatography can be employed.
Q4: What are the potential biological activities of 4-isopropylbenzenesulfonamide?
A4: While specific biological activities of 4-isopropylbenzenesulfonamide are not extensively documented in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives of benzenesulfonamide have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5][6] One of the key mechanisms of action for some sulfonamides is the inhibition of carbonic anhydrase isozymes.[6]
Troubleshooting Guides
Low Yield of 4-Isopropylbenzenesulfonyl Chloride
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of cumene | Insufficient amount of chlorosulfonic acid. | Increase the molar ratio of chlorosulfonic acid to cumene. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, while carefully monitoring for side product formation. | |
| Short reaction time. | Extend the reaction time to allow for complete conversion. | |
| Formation of significant byproducts | Reaction temperature is too high, leading to the formation of isomers and sulfones. | Maintain a low and controlled reaction temperature, typically between 0-20°C.[1] |
| Rapid addition of chlorosulfonic acid. | Add the chlorosulfonic acid dropwise to the reaction mixture with efficient stirring. | |
| Product loss during workup | Inefficient precipitation of the product. | Ensure the reaction mixture is quenched in a sufficiently cold ice-water mixture to maximize precipitation. |
| Hydrolysis of the sulfonyl chloride. | Minimize contact with water during workup and ensure all glassware is dry. |
Low Yield of 4-Isopropylbenzenesulfonamide
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction of 4-isopropylbenzenesulfonyl chloride | Insufficient ammonia or base. | Use a sufficient excess of aqueous ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct. |
| Low reaction temperature. | While the initial addition should be controlled, gentle heating may be required to drive the reaction to completion.[7] | |
| Poor quality of 4-isopropylbenzenesulfonyl chloride. | Ensure the starting sulfonyl chloride is pure and free from residual acid. | |
| Formation of side products | Hydrolysis of the sulfonyl chloride starting material. | Use anhydrous solvents if performing the reaction with ammonia gas. When using aqueous ammonia, ensure the reaction proceeds efficiently to compete with hydrolysis.[8] |
| Difficulties in product isolation | Product is too soluble in the reaction mixture. | If the product does not precipitate upon cooling, carefully concentrate the solution to induce crystallization.[7] |
| Impure product after initial isolation. | Recrystallize the crude product from a suitable solvent system. |
Data Presentation
Table 1: Optimized Reaction Conditions for 4-Isopropylbenzenesulfonyl Chloride Synthesis
| Parameter | Condition | Yield (%) | Reference |
| Reactants | Cumene, Chlorosulfonic Acid | [1] | |
| Catalyst | Sodium Sulfate or Potassium Sulfate | [1] | |
| Temperature | 10-20°C | 95-96 | [1] |
| Reaction Time | 1-3.5 hours | [1] | |
| Workup | Ice-water precipitation | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This protocol is adapted from a patented method.[1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add cumene (72.0g) and sodium sulfate (3.6g).
-
Cooling: Cool the mixture to below 10°C in an ice bath with stirring.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (216.2g) dropwise from the dropping funnel over 2.5-3.0 hours, maintaining the reaction temperature between 10-20°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 15-20°C for an additional 2 hours.
-
Workup: In a separate beaker, prepare a mixture of ice and water (150g). While stirring vigorously, slowly pour the reaction mixture into the ice-water.
-
Isolation: Maintain the temperature below 15°C for 15 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate for 30 minutes.
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Collection: Collect the lower organic layer, which is the crude 4-isopropylbenzenesulfonyl chloride.
Protocol 2: Synthesis of 4-Isopropylbenzenesulfonamide
This is a general procedure for the amination of an arylsulfonyl chloride.[7]
-
Reaction Setup: Transfer the crude 4-isopropylbenzenesulfonyl chloride to an Erlenmeyer flask equipped with a magnetic stir bar.
-
Addition of Ammonia: In a fume hood, add a concentrated aqueous ammonia solution (e.g., 28-30%) in excess to the flask with stirring. The amount should be sufficient to react with the sulfonyl chloride and neutralize the generated HCl.
-
Reaction: Stir the reaction mixture. Gentle heating in a water bath may be necessary to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the flask in an ice bath to promote the precipitation of the 4-isopropylbenzenesulfonamide.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any residual salts.
-
Drying and Purification: Dry the product. If necessary, recrystallize from a suitable solvent to obtain pure 4-isopropylbenzenesulfonamide.
Mandatory Visualization
References
- 1. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Isopropylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-isopropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-isopropylbenzenesulfonamide?
A1: The impurity profile of 4-isopropylbenzenesulfonamide largely depends on the synthetic route. A common method involves the chlorosulfonation of cumene (isopropylbenzene) followed by amination. Potential impurities from this process include:
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Isomeric Sulfonamides: Ortho- and meta-isomers (2-isopropylbenzenesulfonamide and 3-isopropylbenzenesulfonamide) can form during the sulfonation of cumene, although the para-substituted product is generally favored due to steric hindrance.
-
Di- and Poly-substituted Products: Over-sulfonation of the benzene ring can lead to the formation of di- and poly-sulfonated species.
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Unreacted Starting Materials: Residual cumene or 4-isopropylbenzenesulfonyl chloride may be present in the crude product.
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Sulfones: A competing reaction during chlorosulfonation can produce sulfones as byproducts.
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Inorganic Salts: Salts such as sodium chloride may be present depending on the workup procedure.
Q2: My crude 4-isopropylbenzenesulfonamide is an oil and won't solidify. How can I purify it?
A2: An oily crude product often indicates the presence of residual solvents or significant impurities that depress the melting point. First, try removing volatile impurities under high vacuum. If the product remains an oil, it is best purified by column chromatography. Dissolve the oil in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase to be used for chromatography, before loading it onto the column.
Q3: During recrystallization, my 4-isopropylbenzenesulfonamide "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this, reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly dilute the solution. Allow the solution to cool more slowly to encourage crystal formation instead of oiling out. Using a solvent system where the compound is less soluble can also help.
Q4: What is a good starting point for a recrystallization solvent for 4-isopropylbenzenesulfonamide?
A4: For aromatic sulfonamides, mixtures of alcohol and water are often effective. A good starting point would be a mixture of isopropanol and water or ethanol and water. The crude product should be dissolved in the minimum amount of the hot alcohol, and then water should be added dropwise until the solution becomes persistently cloudy. Gentle heating to redissolve the cloudiness, followed by slow cooling, should induce crystallization.
Q5: How can I improve the separation of my product from closely related impurities during column chromatography?
A5: To improve separation, you can:
-
Optimize the Solvent System: Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for 4-isopropylbenzenesulfonamide is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation on the column.
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with similar polarities.
-
Reduce the Column Loading: Overloading the column is a common cause of poor separation. As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.
-
Ensure Proper Column Packing: A poorly packed column can lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Data Presentation
Physical and Chemical Properties of 4-Isopropylbenzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | - |
| Molecular Weight | 199.27 g/mol | [1] |
| Melting Point | 103.5-109.5 °C | - |
| Appearance | White powder | - |
Solubility Data (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Low | Low |
| Ethanol | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Acetone | Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Hexane | Low | Sparingly Soluble |
| Toluene | Sparingly Soluble | Soluble |
Experimental Protocols
Protocol 1: Recrystallization of 4-Isopropylbenzenesulfonamide (Representative Example)
Objective: To purify crude 4-isopropylbenzenesulfonamide by recrystallization.
Materials:
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Crude 4-isopropylbenzenesulfonamide
-
Isopropanol
-
Deionized water
-
Erlenmeyer flasks
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Hot plate with magnetic stirring
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Büchner funnel and filter flask
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Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude 4-isopropylbenzenesulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid completely dissolves.
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Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid).
-
Redissolution: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold isopropanol/water mixture.
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Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.
Protocol 2: Column Chromatography of 4-Isopropylbenzenesulfonamide (Representative Example)
Objective: To purify crude 4-isopropylbenzenesulfonamide using silica gel column chromatography.
Materials:
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Crude 4-isopropylbenzenesulfonamide
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Silica gel (60-120 mesh)
-
Hexane
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Ethyl acetate
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Chromatography column
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Sand
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
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UV lamp
Methodology:
-
TLC Analysis: Determine an optimal solvent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. A suitable system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude 4-isopropylbenzenesulfonamide in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Monitor the composition of the fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-isopropylbenzenesulfonamide.
Mandatory Visualization
Caption: Synthesis pathway and potential impurities of 4-isopropylbenzenesulfonamide.
Caption: Troubleshooting workflow for the purification of 4-isopropylbenzenesulfonamide.
References
Stability issues and degradation of 4-isopropylbenzenesulfonamide
This technical support center provides guidance on the stability, degradation, and handling of 4-isopropylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific data for 4-isopropylbenzenesulfonamide is limited, the guidance provided is based on the general chemical properties of sulfonamides and established principles of chemical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-isopropylbenzenesulfonamide?
A1: To ensure the long-term stability of 4-isopropylbenzenesulfonamide, it should be stored in a tightly sealed container in a cool, dry place, protected from light. A recommended storage temperature is typically refrigerated.[1]
Q2: Is 4-isopropylbenzenesulfonamide stable under normal laboratory conditions?
A2: 4-isopropylbenzenesulfonamide is expected to be chemically stable under standard ambient conditions (room temperature). However, prolonged exposure to harsh conditions such as high humidity, elevated temperatures, or intense light may lead to degradation.
Q3: What are the potential degradation pathways for 4-isopropylbenzenesulfonamide?
A3: While specific degradation pathways for 4-isopropylbenzenesulfonamide are not extensively documented, sulfonamides, in general, can degrade via several mechanisms. These include hydrolysis of the sulfonamide bond under acidic or basic conditions, oxidation of the aromatic ring or the isopropyl group, and photolytic degradation upon exposure to UV light.[2] Microbial degradation has also been observed for other sulfonamides, often involving hydroxylation, acetylation, or cleavage of the sulfonamide bridge.[3][4]
Q4: How can I detect degradation of my 4-isopropylbenzenesulfonamide sample?
A4: Degradation can be detected by various analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[5] Other techniques like Thin Layer Chromatography (TLC), Mass Spectrometry (MS) for identification of degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess purity and identify degradation products.
Troubleshooting Guide
Unexpected experimental results can often be traced back to issues with starting material stability. This guide addresses common problems encountered during experiments involving 4-isopropylbenzenesulfonamide.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction | Degradation of 4-isopropylbenzenesulfonamide prior to or during the reaction. | - Verify the purity of the starting material using HPLC or TLC before use. - Ensure the reaction conditions (e.g., pH, temperature) are not promoting degradation of the starting material.[6] - Store the compound under recommended conditions. |
| Appearance of unexpected peaks in HPLC or spots in TLC analysis | Formation of degradation products. | - Minimize exposure of the compound and reaction mixtures to light, excessive heat, and strong acids or bases.[6] - Conduct a forced degradation study to identify potential degradation products and their retention times/Rf values. |
| Inconsistent results between experimental runs | Variable degradation of 4-isopropylbenzenesulfonamide due to inconsistent handling or storage. | - Standardize storage and handling procedures for the compound. - Use fresh batches of the compound or re-verify the purity of older batches before each experiment. |
| Physical changes in the compound (e.g., color change, clumping) | Potential degradation or absorption of moisture. | - Discard the material if significant physical changes are observed. - Store in a desiccator to prevent moisture uptake. |
Experimental Protocols
Forced Degradation Study of 4-Isopropylbenzenesulfonamide
Forced degradation studies are essential for understanding the chemical stability of a substance.[2] This protocol outlines a general procedure for conducting a forced degradation study on 4-isopropylbenzenesulfonamide.
Objective: To identify the potential degradation products and pathways of 4-isopropylbenzenesulfonamide under various stress conditions.
Materials:
-
4-isopropylbenzenesulfonamide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4-isopropylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
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Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 105°C) for a defined period (e.g., 48 hours). Also, heat the stock solution under reflux.
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Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of 4-isopropylbenzenesulfonamide under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS or NMR if necessary.
-
Data Presentation
The following table can be used to summarize the results from the forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | e.g., 15.2% | e.g., 2 | e.g., 3.5 min, 4.8 min |
| 0.1 M NaOH | 24 hours | Room Temp. | e.g., 8.5% | e.g., 1 | e.g., 4.2 min |
| 3% H₂O₂ | 24 hours | Room Temp. | e.g., 22.1% | e.g., 3 | e.g., 3.9 min, 5.1 min, 5.5 min |
| Heat (Solid) | 48 hours | 105°C | e.g., 2.5% | e.g., 1 | e.g., 6.1 min |
| Heat (Solution) | 24 hours | Reflux | e.g., 5.8% | e.g., 1 | e.g., 6.1 min |
| Photolysis | 1.2 million lux hours | Ambient | e.g., 11.7% | e.g., 2 | e.g., 4.5 min, 5.9 min |
Visualizations
Caption: Hypothetical degradation pathways for 4-isopropylbenzenesulfonamide.
Caption: Troubleshooting workflow for experiments involving 4-isopropylbenzenesulfonamide.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Isopropyl 4-methylbenzenesulfonate | 2307-69-9 [sigmaaldrich.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Sulfonation of Isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selective monosulfonation of isopropylbenzene (cumene), a critical reaction in the synthesis of various chemical intermediates. Our resources are designed to help you optimize your experimental outcomes and troubleshoot common issues, with a focus on preventing undesirable polysulfonation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of isopropylbenzene?
The sulfonation of isopropylbenzene is an electrophilic aromatic substitution reaction. The isopropyl group is an ortho, para-directing activator. However, due to significant steric hindrance from the bulky isopropyl group, the major product is the para-substituted isomer, 4-isopropylbenzenesulfonic acid.[1]
Q2: What are the key factors to control to avoid polysulfonation?
To favor monosulfonation and minimize the formation of di- and polysulfonated byproducts, it is crucial to control the following reaction parameters:
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Molar Ratio of Reactants: Using a controlled molar ratio of the sulfonating agent to isopropylbenzene is critical. An excess of the sulfonating agent can drive the reaction towards polysulfonation.
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Reaction Temperature: Higher temperatures generally increase the reaction rate but also promote side reactions, including polysulfonation. Maintaining a controlled temperature is essential for selectivity.
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Reaction Time: Prolonged reaction times can lead to the formation of polysulfonated products. Monitoring the reaction progress is key to stopping it at the optimal point.
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Concentration of Sulfonating Agent: The strength of the sulfonating agent (e.g., concentrated sulfuric acid vs. fuming sulfuric acid or oleum) significantly impacts the reaction's outcome. Milder conditions favor monosulfonation.[2]
Q3: Is the sulfonation of isopropylbenzene a reversible reaction?
Yes, the sulfonation of aromatic compounds, including isopropylbenzene, is a reversible reaction.[1][3] The reverse reaction, known as desulfonation, is favored by heating the sulfonic acid in the presence of dilute aqueous acid.[3] This reversibility can be utilized in synthetic strategies where the sulfonic acid group is used as a temporary blocking group.[1]
Q4: What are common byproducts in the sulfonation of isopropylbenzene besides polysulfonated products?
Besides polysulfonated products, the formation of sulfones is a common side reaction in sulfonation reactions.[4] Sulfones are formed from the reaction between the sulfonic acid product and another molecule of the starting aromatic compound. Controlling the reaction temperature and the concentration of the sulfonating agent can help minimize sulfone formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of monosulfonated product | - Incomplete reaction. - Reaction temperature is too low. - Insufficient amount of sulfonating agent. - Presence of water in the reaction mixture, promoting desulfonation. | - Increase the reaction time and monitor progress using TLC or HPLC. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). - Use a slight excess of the sulfonating agent, but be cautious of increasing polysulfonation. - Ensure the use of anhydrous reagents and reaction conditions. For reactions with sulfuric acid, consider methods to remove the water formed during the reaction, such as azeotropic distillation.[5] |
| Significant formation of polysulfonated products | - Reaction temperature is too high. - Excess of sulfonating agent. - Prolonged reaction time. | - Lower the reaction temperature. - Reduce the molar ratio of the sulfonating agent to isopropylbenzene.[6] - Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent. |
| Formation of a dark-colored reaction mixture | - Oxidation of the aromatic compound. - Formation of sulfones and other colored byproducts. | - Lower the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. - After the reaction, the product can be purified. For instance, the sodium salt of the sulfonic acid can be bleached with hydrogen peroxide to obtain a clearer solution.[5] |
| Difficulty in isolating the product | - The sulfonic acid product is highly soluble in the reaction mixture. | - Quench the reaction by pouring it onto crushed ice. The sulfonic acid may precipitate. - Convert the sulfonic acid to its salt (e.g., sodium salt) by neutralization with a base like sodium hydroxide. The salt is often a solid that can be isolated by filtration.[6] |
| Presence of unexpected peaks in HPLC/GC analysis | - Formation of isomeric byproducts (e.g., ortho-isopropylbenzenesulfonic acid). - Formation of sulfones. | - Optimize reaction conditions (especially temperature) to improve regioselectivity. Lower temperatures may slightly increase the ortho-isomer, but para remains dominant due to sterics. - Use analytical techniques like HPLC-MS or GC-MS for identification of byproducts.[4] Purification methods like recrystallization of the product salt can help remove impurities.[6] |
Experimental Protocols
Protocol 1: Synthesis of Sodium 4-isopropylbenzenesulfonate
This protocol is a representative example for the monosulfonation of isopropylbenzene and subsequent conversion to its sodium salt.
Materials:
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Isopropylbenzene (Cumene)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide solution (e.g., 20%)
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Hydrogen Peroxide (optional, for decolorization)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a means for azeotropic water removal (e.g., a Dean-Stark trap), charge the isopropylbenzene.
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Sulfonation: Under vigorous stirring, slowly add concentrated sulfuric acid. A typical molar ratio of sulfuric acid to cumene is between 1:1.6 and 1:2.0.[6]
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Reaction Conditions: Heat the mixture to a temperature between 100°C and 110°C.[6] The water generated during the reaction is continuously removed via azeotropic reflux to drive the reaction towards completion. The reaction is typically run for 5-6 hours.[7]
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Work-up and Neutralization: After the reaction is complete (as monitored by the amount of water collected or by analytical methods), cool the mixture. The excess unreacted cumene can be removed by vacuum distillation for recycling.[6] The resulting 4-isopropylbenzenesulfonic acid is then neutralized by the slow addition of a sodium hydroxide solution to a pH of 7.
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Decolorization (Optional): To obtain a clear solution, the product can be bleached by adding hydrogen peroxide at around 45°C and stirring for a couple of hours.[7]
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Isolation and Purification: The aqueous solution of sodium 4-isopropylbenzenesulfonate can be concentrated. If a solid product is desired, it can be obtained by evaporation of the water. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes the effect of key reaction parameters on the sulfonation of isopropylbenzene, with a focus on maximizing the yield of the monosulfonated product.
| Parameter | Condition | Expected Outcome on Monosulfonation | Rationale |
| Molar Ratio (H₂SO₄:Cumene) | 1:1.6 to 1:2.0[6] | High yield of monosulfonated product. | A slight excess of cumene helps to ensure the complete consumption of the sulfonating agent, thereby minimizing polysulfonation. |
| > 1:1 | Increased risk of polysulfonation. | Excess sulfonating agent can lead to a second electrophilic attack on the already sulfonated ring. | |
| Temperature | 100-110 °C[6] | Favorable reaction rate for monosulfonation. | Provides sufficient activation energy for the initial sulfonation without excessively promoting side reactions. |
| > 120 °C | Increased formation of polysulfonated byproducts and sulfones. | Higher temperatures provide the energy needed for the less favorable subsequent sulfonation reactions. | |
| Reaction Time | 5-6 hours (with water removal)[7] | High conversion to the monosulfonated product. | Allows the reaction to proceed to completion. Continuous removal of water drives the equilibrium towards the products. |
| Extended time | Potential for increased byproduct formation. | Longer exposure to the reaction conditions can lead to the slow formation of polysulfonated products. |
Mandatory Visualizations
Logical Workflow for Avoiding Polysulfonation
Caption: Decision-making workflow for optimizing the monosulfonation of isopropylbenzene.
Experimental Workflow for Sulfonation and Analysis
Caption: General experimental workflow for the sulfonation of isopropylbenzene and subsequent analysis.
References
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. chemithon.com [chemithon.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-isopropylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-isopropylbenzenesulfonamide.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing can compromise the accuracy and resolution of your chromatographic analysis. This guide offers a step-by-step methodology to diagnose and rectify this common issue.
1. Initial Assessment and Diagnosis
Before modifying your HPLC method, a preliminary assessment is crucial to understand the nature of the peak tailing.
-
Consistency Check: Perform multiple injections of the same sample. Inconsistent peak tailing may point towards issues with the autosampler or sample preparation, rather than the chromatographic method itself.
-
Scope of the Problem: Observe if the tailing affects only the 4-isopropylbenzenesulfonamide peak or all peaks in the chromatogram. Tailing of all peaks generally indicates a systemic problem, such as issues with extra-column volume or the detector.[1] Conversely, if only the analyte peak is tailing, the root cause is likely related to specific chemical interactions between the analyte and the stationary phase.[1]
-
Quantify the Tailing: Calculate the USP tailing factor (Tf). A tailing factor greater than 1.5 is typically considered significant and warrants further investigation to improve peak symmetry.[2]
2. Logical Troubleshooting Workflow
For a systematic resolution, follow the workflow outlined in the diagram below. This will guide you through the most common causes of peak tailing in a logical sequence.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
3. In-depth Troubleshooting Steps
3.1. Mobile Phase Adjustments
The composition of the mobile phase is a powerful tool for controlling peak shape, especially for ionizable compounds like 4-isopropylbenzenesulfonamide.
-
Mobile Phase pH Modification: As a weakly basic compound, 4-isopropylbenzenesulfonamide can exhibit significant peak tailing due to interactions with ionized silanol groups on silica-based columns at neutral or near-neutral pH.[3] To mitigate this, lowering the mobile phase pH to a range of 2.5 to 3.5 is recommended. This protonates the silanol groups, thereby minimizing secondary ionic interactions and leading to improved peak symmetry.[2]
-
Buffer Selection and Strength: Employing a buffer is essential for maintaining a consistent mobile phase pH. The chosen buffer should have a pKa within ±1 pH unit of the target mobile phase pH. A buffer concentration in the range of 10-50 mM is generally effective.
-
Organic Modifier Considerations: The type and concentration of the organic modifier, such as acetonitrile or methanol, can also impact peak shape. If tailing persists after pH optimization, consider altering the organic modifier or its proportion in the mobile phase.
3.2. Column and System Hardware
-
Column Chemistry: If adjustments to the mobile phase do not yield the desired improvement, the column's stationary phase may be the culprit. An end-capped C18 or C8 column is a suitable starting point. For highly basic compounds, columns with polar-embedded phases or those utilizing charged surface hybrid (CSH) technology can offer superior peak shapes.
-
Column Integrity: Peak tailing can also be a symptom of a deteriorating column. If the column has been in use for an extended period or subjected to aggressive conditions, its performance may be compromised. A blocked inlet frit can also lead to distorted peaks.
-
Minimizing Extra-Column Volume: The volume of the HPLC system outside of the column, including tubing and fittings, can contribute to band broadening and peak tailing. Use the shortest possible lengths of tubing with an appropriate internal diameter to connect the injector, column, and detector.
3.3. Sample and Injection Conditions
-
Sample Solvent: The solvent used to dissolve the sample should ideally be of a lower eluotropic strength than the mobile phase. Using a stronger sample solvent can lead to peak distortion.[2]
-
Column Overload: Injecting an excessive amount of the analyte can saturate the stationary phase, resulting in peak fronting or tailing. To address this, try reducing the injection volume or diluting the sample.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for peak tailing when analyzing 4-isopropylbenzenesulfonamide?
A1: The most frequent cause is secondary ionic interactions between the basic sulfonamide functional group and acidic residual silanol groups on the surface of silica-based stationary phases.[3] These interactions are particularly problematic at mid-range pH values where the silanol groups are deprotonated and thus negatively charged.
Q2: How does the pH of the mobile phase influence the peak shape of 4-isopropylbenzenesulfonamide?
A2: By lowering the mobile phase pH to the acidic range (typically 2.5-3.5), the residual silanol groups on the stationary phase become protonated. This minimizes their ability to interact with the protonated basic analyte, resulting in a more symmetrical peak with reduced tailing.
Q3: What is considered an acceptable tailing factor?
A3: According to the United States Pharmacopeia (USP), a tailing factor (Tf) close to 1.0 is ideal, indicating a perfectly symmetrical peak. A value exceeding 2.0 is often deemed unacceptable for quantitative purposes.[2]
Q4: Can the organic modifier in the mobile phase impact peak tailing?
A4: Yes, it can. While mobile phase pH is a primary consideration for ionizable analytes, the choice of organic modifier also plays a role. Acetonitrile and methanol possess different solvent characteristics and can influence the interactions between the analyte and the stationary phase. If peak tailing persists, experimenting with a different organic modifier may be beneficial.
Q5: Under what circumstances should I consider replacing my HPLC column?
A5: Replacement of the HPLC column should be considered if you observe a persistent decline in resolution, a significant and irreversible increase in backpressure, or consistently poor peak shapes for all analytes that cannot be rectified through other troubleshooting measures.
Data Presentation
Table 1: Representative Data on the Effect of Mobile Phase pH on Sulfonamide Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 2.5 | Pronounced Tailing |
| 5.0 | 1.8 | Noticeable Tailing |
| 3.5 | 1.3 | Minimal Tailing |
| 2.5 | 1.1 | Symmetrical |
This table illustrates the expected trend of improved peak symmetry for a basic compound like 4-isopropylbenzenesulfonamide as the mobile phase pH is decreased.
Experimental Protocols
Protocol 1: Recommended HPLC Method for 4-Isopropylbenzenesulfonamide Analysis
This protocol provides a robust starting point for the analysis of 4-isopropylbenzenesulfonamide.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
Protocol 2: A Practical Approach to Troubleshooting Peak Tailing via pH Adjustment
-
Prepare Aqueous Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase A2: 20 mM Potassium Phosphate buffer, with pH adjusted to 5.0
-
Mobile Phase A3: 20 mM Potassium Phosphate buffer, with pH adjusted to 7.0
-
-
Prepare Organic Mobile Phase:
-
Mobile Phase B: Acetonitrile
-
-
Set HPLC Conditions: Utilize the HPLC system as described in Protocol 1, but with an isocratic mobile phase composition of 60% Mobile Phase A and 40% Mobile Phase B.
-
Analysis at pH 7.0: Equilibrate the system with the mobile phase containing A3. Inject the 4-isopropylbenzenesulfonamide standard, record the chromatogram, and calculate the tailing factor.
-
Analysis at pH 5.0: Thoroughly flush the system and then equilibrate with the mobile phase containing A2. Inject the standard, record the chromatogram, and calculate the tailing factor.
-
Analysis at pH ~2.7: Thoroughly flush the system and then equilibrate with the mobile phase containing A1. Inject the standard, record the chromatogram, and calculate the tailing factor.
-
Compare Results: Evaluate the peak shapes and tailing factors obtained at the different pH values to determine the optimal mobile phase pH.
Mandatory Visualization
Caption: The effect of mobile phase pH on analyte-silanol interactions.
References
Technical Support Center: Minimizing Solvent Impurities in 4-Isopropylbenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing solvent impurities in samples of 4-isopropylbenzenesulfonamide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 4-isopropylbenzenesulfonamide.
| Issue | Possible Cause | Recommended Solution |
| Residual solvent peaks (e.g., ethanol, ethyl acetate, hexane) are visible in the ¹H NMR or GC-MS spectrum. | Incomplete removal of the recrystallization or work-up solvent. | High-Vacuum Drying: Dry the sample under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove residual volatile solvents. Ensure the temperature is well below the compound's melting point (103.5-109.5 °C).[1] Solvent Displacement: Dissolve the sample in a minimal amount of a low-boiling point solvent (e.g., dichloromethane) and re-evaporate. Repeat this process 2-3 times to azeotropically remove higher-boiling point solvents. |
| An oil forms during recrystallization instead of solid crystals ("oiling out"). | The boiling point of the solvent is higher than the melting point of the solute. The solution may be cooling too rapidly, or the compound may have a significant amount of impurities. | Solvent Selection: Choose a solvent or solvent system with a boiling point lower than the melting point of 4-isopropylbenzenesulfonamide. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial. Adjust Solvent Polarity: If using a mixed solvent system (e.g., ethanol/water), after dissolving the compound in the "good" solvent (ethanol), add the "bad" solvent (water) dropwise to the hot solution until slight turbidity persists, then add a drop or two of the "good" solvent to redissolve and clarify before cooling. |
| Low recovery of purified 4-isopropylbenzenesulfonamide after recrystallization. | Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. The compound has high solubility in the chosen solvent even at low temperatures. | Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2] Solvent System Optimization: Select a solvent system where the compound has high solubility at elevated temperatures and very low solubility at cold temperatures. Refer to the qualitative solubility table below for guidance. Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration. |
| Colored impurities persist in the final product. | The impurities were not effectively removed during recrystallization. | Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] Use charcoal sparingly, as it can also adsorb the desired product. Hot Filtration: Perform a hot gravity filtration of the solution after dissolving the crude product to remove insoluble impurities and the charcoal.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-isopropylbenzenesulfonamide?
Q2: How can I confirm the identity and purity of my 4-isopropylbenzenesulfonamide sample?
-
¹H and ¹³C NMR Spectroscopy: These techniques provide structural information and can be used to identify the compound and detect impurities. The ¹H NMR spectrum of a similar compound, N-isopropyl-4-methylbenzenesulfonamide, shows characteristic aromatic protons and signals for the isopropyl group.[8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This method is excellent for separating volatile components and identifying them based on their mass fragmentation patterns. Aromatic sulfonamides often show a characteristic loss of SO₂ (64 Da) in the mass spectrum.[3][9]
-
Melting Point: A sharp melting point within the expected range (103.5-109.5 °C for 97% purity) is a good indicator of purity.[1][10]
Q3: What are the likely sources of solvent impurities?
Solvent impurities can originate from several stages of the experimental process:
-
Synthesis: Solvents used in the reaction to produce 4-isopropylbenzenesulfonamide.
-
Work-up: Solvents used for extraction and washing, such as ethyl acetate or dichloromethane.
-
Purification: The solvent(s) used for recrystallization.
Data Presentation
Table 1: Qualitative Solubility of 4-Isopropylbenzenesulfonamide in Common Organic Solvents
The following table provides a qualitative guide to the solubility of 4-isopropylbenzenesulfonamide. This information is based on general principles for sulfonamides and data for structurally similar compounds. "Soluble" implies high solubility, "Sparingly Soluble" indicates low solubility, and "Insoluble" suggests very low to no solubility.
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Elevated Temp. | Potential for Recrystallization |
| Water | High | Insoluble | Sparingly Soluble | Good (as anti-solvent) |
| Methanol | High | Sparingly Soluble | Soluble | Possible |
| Ethanol | High | Sparingly Soluble | Soluble | Good |
| Acetone | Medium | Soluble | Very Soluble | Poor (too soluble) |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Good |
| Toluene | Low | Sparingly Soluble | Soluble | Possible |
| Hexane | Low | Insoluble | Sparingly Soluble | Good (as anti-solvent) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 4-isopropylbenzenesulfonamide
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude 4-isopropylbenzenesulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Analysis of Residual Solvents by GC-MS
-
Standard Preparation: Prepare a stock solution of pure 4-isopropylbenzenesulfonamide in a high-purity solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the purified 4-isopropylbenzenesulfonamide and dissolve it in the same high-purity solvent to a known concentration.
-
GC-MS Parameters (General Guidance):
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) to resolve low-boiling point solvents, then ramp to a higher temperature (e.g., 280 °C) to elute the 4-isopropylbenzenesulfonamide.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: Inject the standards and the sample. Identify residual solvents by their retention times and mass spectra. Quantify by comparing the peak areas in the sample to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the purification of 4-isopropylbenzenesulfonamide.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Isopropylbenzenesulfonamide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. mt.com [mt.com]
Handling and storage recommendations for 4-isopropylbenzenesulfonamide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 4-isopropylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the proper personal protective equipment (PPE) for handling 4-isopropylbenzenesulfonamide?
A1: When handling 4-isopropylbenzenesulfonamide, it is crucial to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If there is a risk of dust formation, a particle filter respirator is recommended. Under normal use with adequate ventilation, it is not typically required.
Q2: What are the recommended storage conditions for 4-isopropylbenzenesulfonamide?
A2: To maintain the integrity and stability of 4-isopropylbenzenesulfonamide, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] While a specific temperature range is not provided in all safety data sheets, it is recommended to consult the product label for precise storage temperature information. The compound is chemically stable under standard ambient conditions (room temperature).[2]
Q3: What should I do in case of accidental exposure to 4-isopropylbenzenesulfonamide?
A3: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.[2]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Q4: How should I handle a spill of 4-isopropylbenzenesulfonamide?
A4: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and follow emergency procedures. Do not let the product enter drains.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Clumping or Caking of Powder | Exposure to moisture or humidity. | Store the compound in a desiccator to remove excess moisture. Ensure the container is always tightly sealed after use and stored in a dry environment. |
| Static electricity. | Employ anti-static techniques, such as using an anti-static gun or ensuring appropriate grounding of equipment, especially during transfer. | |
| Discoloration of Powder (e.g., yellowing) | Potential degradation due to exposure to light, air, or impurities. | Store the compound in a dark, airtight container. If degradation is suspected, it is advisable to use a fresh batch for critical experiments. |
| Contamination. | Review handling procedures to prevent cross-contamination. Use clean spatulas and weighing boats for each chemical. | |
| Inconsistent Experimental Results | Inaccurate weighing due to static. | Use an anti-static weigh boat or an ionizer to dissipate static charge before weighing. |
| Partial degradation of the compound. | Use a fresh sample of 4-isopropylbenzenesulfonamide. Re-evaluate storage conditions to ensure they are optimal. |
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White Powder | Thermo Fisher Scientific |
| Melting Point | 103.5-109.5 °C | Thermo Fisher Scientific |
| Chemical Stability | Stable under standard ambient (room temperature) conditions | [2] |
| Recommended Storage | Tightly closed, dry. Refer to product label for temperature. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments involving 4-isopropylbenzenesulfonamide should be developed based on the specific research context. Standard laboratory procedures for handling solid compounds should be followed, including the use of appropriate personal protective equipment and adherence to safety guidelines outlined in the Safety Data Sheet (SDS).
Visualizations
Caption: Troubleshooting workflow for common issues with 4-isopropylbenzenesulfonamide.
References
Validation & Comparative
Comparison of 4-isopropylbenzenesulfonamide with p-toluenesulfonamide (tosylamide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-isopropylbenzenesulfonamide and the well-characterized p-toluenesulfonamide (tosylamide). The objective is to offer a comprehensive overview of their physicochemical properties, synthesis, and potential biological activities, supported by available data and established experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in the exploration of sulfonamide derivatives for therapeutic applications.
Physicochemical Properties
The fundamental physicochemical characteristics of 4-isopropylbenzenesulfonamide and p-toluenesulfonamide are summarized below. These properties are crucial for understanding their behavior in biological systems and for the design of experimental studies.
| Property | 4-Isopropylbenzenesulfonamide | p-Toluenesulfonamide (Tosylamide) |
| CAS Number | 6335-39-3[1] | 70-55-3 |
| Molecular Formula | C₉H₁₃NO₂S[1] | C₇H₉NO₂S |
| Molecular Weight | 199.27 g/mol [1] | 171.22 g/mol |
| Appearance | Not specified (likely a white solid) | White crystalline solid |
| Melting Point | Not specified | 137-141 °C |
| Solubility | Not specified | Soluble in ethanol and acetone; sparingly soluble in water. |
| pKa | Not specified | Not specified |
Synthesis and Experimental Protocols
The synthesis of both 4-isopropylbenzenesulfonamide and p-toluenesulfonamide can be achieved through a common synthetic route for 4-alkylbenzenesulfonamides. This typically involves the sulfonation of the corresponding alkylbenzene followed by amination.
General Synthesis Workflow
A general two-step synthesis for 4-alkylbenzenesulfonamides is outlined below.
Caption: General synthesis workflow for 4-alkylbenzenesulfonamides.
Detailed Experimental Protocol: Synthesis of 4-Alkylbenzenesulfonamides
This protocol describes a general method for the synthesis of 4-alkylbenzenesulfonamides, which can be adapted for both 4-isopropylbenzenesulfonamide and p-toluenesulfonamide.
Materials:
-
4-Alkylbenzene (Cumene for 4-isopropylbenzenesulfonamide; Toluene for p-toluenesulfonamide)
-
Chlorosulfonic acid
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Chlorosulfonation:
-
In a fume hood, cool a flask containing the 4-alkylbenzene (1.0 eq) in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the cooled and stirred 4-alkylbenzene. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-alkylbenzenesulfonyl chloride.
-
-
Amination:
-
Dissolve the crude 4-alkylbenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add an excess of aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the organic solvent under reduced pressure.
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-alkylbenzenesulfonamide.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the purified solid should also be determined.
Biological Activity and Potential Applications
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. Their primary mechanism of action often involves the inhibition of enzymes, particularly carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. The sulfonamide group is a key pharmacophore that can bind to the zinc ion in the active site of CAs, leading to their inhibition.
While there is no direct experimental data on the carbonic anhydrase inhibitory activity of 4-isopropylbenzenesulfonamide, studies on a wide range of 4-substituted benzenesulfonamides have shown that the nature of the 4-substituent can significantly influence the inhibitory potency and isoform selectivity. Generally, increasing the size and hydrophobicity of the 4-substituent can lead to enhanced binding to certain CA isoforms. It is therefore plausible that 4-isopropylbenzenesulfonamide would exhibit inhibitory activity against various CA isoforms.
p-Toluenesulfonamide has been investigated as a carbonic anhydrase inhibitor and has shown activity, particularly against the tumor-associated isoform CA IX. This has led to its exploration as a potential anticancer agent.[2]
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Anticancer Potential
The inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, by sulfonamides can disrupt the pH regulation in the tumor microenvironment, leading to cancer cell death. Given that p-toluenesulfonamide has shown promise in this area, it is reasonable to hypothesize that 4-isopropylbenzenesulfonamide may also possess anticancer properties.[2] Further investigation into the in vitro cytotoxic activity of 4-isopropylbenzenesulfonamide against various cancer cell lines is warranted.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of sulfonamides against carbonic anhydrase using a colorimetric assay.
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The inhibitory effect of a compound is determined by measuring the reduction in the rate of p-nitrophenol formation.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (4-isopropylbenzenesulfonamide and p-toluenesulfonamide)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare stock solutions of the test compounds in DMSO. Further dilutions should be made in Tris-HCl buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells.
-
Add 20 µL of the hCA II enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Comparative Summary and Future Directions
| Feature | 4-Isopropylbenzenesulfonamide | p-Toluenesulfonamide (Tosylamide) |
| State of Knowledge | Limited experimental data available. Properties and activities are largely inferred from related compounds. | Well-characterized with considerable experimental data on its properties, synthesis, and biological activities. |
| Potential Advantages | The larger, more lipophilic isopropyl group may lead to altered solubility, membrane permeability, and binding affinity to biological targets compared to the methyl group. This could potentially result in enhanced potency or altered isoform selectivity for enzymes like carbonic anhydrase. | Established synthetic routes and a significant body of literature on its biological effects provide a solid foundation for further research and development. |
| Research Gaps | Lack of experimental data on its physicochemical properties (melting point, solubility, pKa), and biological activities (e.g., enzyme inhibition, cytotoxicity). | While its activity against some CA isoforms is known, a comprehensive profiling against all human CA isoforms is not fully elucidated. Further in vivo studies are needed to validate its therapeutic potential. |
Future research should focus on:
-
The synthesis and full physicochemical characterization of 4-isopropylbenzenesulfonamide.
-
Direct comparative studies of the carbonic anhydrase inhibitory activity of both compounds against a panel of human CA isoforms.
-
In vitro cytotoxicity screening of 4-isopropylbenzenesulfonamide against a range of cancer cell lines.
-
Structure-activity relationship (SAR) studies to understand how the alkyl substituent at the 4-position influences biological activity.
This comparative guide highlights the current state of knowledge on 4-isopropylbenzenesulfonamide and p-toluenesulfonamide and provides a framework for future research to explore the therapeutic potential of these and related benzenesulfonamide derivatives.
References
- 1. 4-Isopropylbenzenesulfonamide - CAS:6335-39-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 4-isopropylbenzenesulfonamide versus other benzenesulfonamides
A Comparative Guide to the Biological Activity of 4-isopropylbenzenesulfonamide and Other Benzenesulfonamides
This guide provides a comparative analysis of the biological activities of 4-isopropylbenzenesulfonamide and other benzenesulfonamide derivatives for researchers, scientists, and drug development professionals. The information is compiled from various scientific studies to offer a comprehensive overview of their potential as therapeutic agents.
Introduction to Benzenesulfonamides
Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide functional group (-SO₂NH₂). This chemical scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis for a wide range of drugs with diverse therapeutic applications.[1] The biological activity of benzenesulfonamide derivatives is often attributed to the ability of the sulfonamide group to bind to the zinc ion in the active site of various metalloenzymes.[1] These compounds have been extensively studied and developed as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer therapeutics.[1][2]
Comparative Biological Activity
While direct comparative studies of 4-isopropylbenzenesulfonamide against a wide array of other benzenesulfonamides are limited, this section compiles data from multiple sources to provide a comparative perspective on their primary biological activities.
Carbonic Anhydrase Inhibition
A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3][4]
Table 1: Carbonic Anhydrase Inhibitory Activity of Various Benzenesulfonamide Derivatives
| Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference Compound | Kᵢ of Reference | Source(s) |
| 4-isopropylbenzenesulfonamide | Data Not Available | - | - | - | - |
| Acetazolamide (Standard Inhibitor) | hCA I, II, IX, XII | 250 nM, 12.1 nM, 25.8 nM, 5.7 nM | - | - | [5] |
| Ureido-substituted benzenesulfonamide (SLC-0111) | hCA IX, XII | 45 nM, 4.5 nM | - | - | [4] |
| Biphenylsulfonamide derivatives | hCA II, hCA IX | 21-129 nM, 23-79 nM | - | - | [6] |
| Pyrazole-carboxamide sulfonamides | hCA II, hCA IX | 3.3-866.7 nM, 6.1-568.8 nM | Acetazolamide | 12.1 nM, 25.8 nM | [5] |
| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | hCA VII | Subnanomolar to nanomolar range | Acetazolamide | 12 nM (for hCA II) | [7] |
| Diazobenzenesulfonamides | hCA I | Nanomolar affinities | - | - | [8] |
Note: "hCA" refers to human carbonic anhydrase.
Antimicrobial Activity
Benzenesulfonamide-based compounds were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal drug candidates.[9] Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in microorganisms.
Table 2: Antimicrobial Activity of Various Benzenesulfonamide Derivatives
| Compound/Derivative | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference Compound | MIC of Reference | Source(s) |
| 4-isopropylbenzenesulfonamide | Data Not Available | - | - | - | - |
| Novel Sulfonamide Derivatives (1a-d) | Staphylococcus aureus (including MRSA) | 64 - 512 µg/mL | - | - | [9] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 µg/mL | - | - | [10] |
| Aryldisulfonamides | S. aureus, B. cereus, E. coli, S. enteritidis | Not specified, activity decreased with carbon chain length | - | - | [11] |
| Benzenesulfonamide-piperazine hybrids | Various bacteria | Good inhibitory potential | - | - | [12] |
| N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide derivatives | Pseudomonas aeruginosa | Potency compared to Chloramphenicol | Chloramphenicol | - | [1] |
Anticancer Activity
The anticancer properties of benzenesulfonamides are often linked to their inhibition of carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer progression.[4][13][14]
Table 3: Anticancer Activity of Various Benzenesulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ / GI₅₀ Value | Mechanism of Action (if specified) | Source(s) |
| 4-isopropylbenzenesulfonamide | Data Not Available | - | - | - |
| N-ethyl toluene-4-sulphonamide | HeLa, MDA-MB-231, MCF-7 | 10.9 - 19.22 µM | - | [15] |
| 2,5-Dichlorothiophene-3-sulphonamide | HeLa, MDA-MB-231, MCF-7 | 4.62 - 7.21 µM | - | [15] |
| Biphenylsulfonamides | HCT116, H460, MCF-7 | GI₅₀: 0.74 - 10.0 µg/mL | Carbonic Anhydrase Inhibition | [6] |
| Benzenesulfonate styrylquinazolines | K562, HCT 116, MCF-7, A549, U-251, PANC-1 | 0.078 - >25 µM | G2/M Cell Cycle Arrest | [16] |
| Benzenesulfonamide-bearing s-triazines | MDA-MB-468 (breast cancer) | IC₅₀: 1.48 - 3.99 µM | Carbonic Anhydrase IX Inhibition | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are generalized protocols for key experiments cited in the evaluation of benzenesulfonamides.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This method measures the kinetics of the CO₂ hydration reaction catalyzed by carbonic anhydrase.
Materials and Reagents:
-
Applied Photophysics stopped-flow instrument
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX, XII)
-
Buffer: 20 mM HEPES (pH 7.5) or 20 mM TRIS (pH 8.3)
-
Phenol red (0.2 mM) as a pH indicator
-
Sodium sulfate (Na₂SO₄) to maintain constant ionic strength
-
CO₂-saturated solutions of varying concentrations (1.7 to 17 mM)
-
Test benzenesulfonamide inhibitors (stock solutions of 0.1 mM, with subsequent dilutions)
-
Distilled-deionized water
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzyme and the benzenesulfonamide inhibitors in the appropriate buffer.
-
Pre-incubation: Mix the enzyme and inhibitor solutions and pre-incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor (E-I) complex.[18]
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated buffer containing phenol red.
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the change in absorbance at 557 nm (the absorbance maximum of phenol red) for a period of 10-100 seconds.[18] The CA-catalyzed hydration of CO₂ produces protons, leading to a pH change that is detected by the indicator.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the absorbance versus time curve for at least six different substrate concentrations.[18]
-
Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the observed rates.[18]
-
Calculate the inhibition constant (Kᵢ) using non-linear least-squares methods and the Cheng-Prusoff equation.[18]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials and Reagents:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile saline
-
McFarland turbidity standards (0.5)
-
Test benzenesulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From an overnight agar culture, pick several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[19]
-
-
Serial Dilution of Test Compounds:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the benzenesulfonamide compound to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[20]
-
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension.[19]
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no test compound.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the benzenesulfonamide that completely inhibits visible growth of the bacteria.[21]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by benzenesulfonamides in the tumor microenvironment.
Experimental Workflow Diagram
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method.
References
- 1. jetir.org [jetir.org]
- 2. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Comparative analysis of different synthetic routes to 4-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic methodologies for producing 4-isopropylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. The analysis focuses on reaction efficiency, reagent accessibility, and overall practicality for laboratory and industrial-scale production. Experimental data is presented to support an objective evaluation of each route.
Executive Summary
The synthesis of 4-isopropylbenzenesulfonamide is predominantly achieved through a two-step process commencing with the chlorosulfonation of cumene (isopropylbenzene), followed by the amination of the resulting 4-isopropylbenzenesulfonyl chloride. This classical approach is favored for its high yields and the use of readily available starting materials. Alternative pathways, such as those originating from 4-isopropylbenzenesulfonic acid or employing modern palladium-catalyzed cross-coupling reactions, offer potential advantages in terms of milder reaction conditions but are less commonly employed. This guide will delve into the specifics of each route, providing detailed protocols and comparative data.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the different synthetic pathways to 4-isopropylbenzenesulfonamide, allowing for a direct comparison of their efficiencies.
| Route | Starting Material | Key Intermediate | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Purity | Key Reagents | Ref. |
| Route 1: Chlorosulfonation of Cumene | Cumene | 4-Isopropylbenzenesulfonyl chloride | 94 - 100 | 85 - 95 (estimated) | 80 - 95 | High | Chlorosulfonic acid, Ammonia/Ammonium hydroxide | [1][2] |
| Route 2: Sulfonation of Cumene | Cumene | 4-Isopropylbenzenesulfonic acid | High | Moderate | Moderate | Variable | Sulfuric acid, Thionyl chloride, Ammonia | [3][4] |
| Route 3: Palladium-Catalyzed Synthesis | 4-Isopropylphenylboronic acid | - | - | 60 - 80 (typical for method) | 60 - 80 | High | Phenyl chlorosulfate, Palladium catalyst, Amine | [5][6][7] |
Route 1: The Dominant Pathway - Chlorosulfonation of Cumene
This is the most established and industrially significant method for the synthesis of 4-isopropylbenzenesulfonamide. It involves two primary steps: the electrophilic aromatic substitution of cumene with chlorosulfonic acid to yield 4-isopropylbenzenesulfonyl chloride, followed by nucleophilic substitution with ammonia or ammonium hydroxide.
Experimental Protocol: Route 1
Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride [1][2]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add cumene (1.0 eq).
-
Chlorosulfonation: Cool the flask in an ice-salt bath to 0°C. Slowly add chlorosulfonic acid (2.5 - 3.0 eq) dropwise while maintaining the temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-isopropylbenzenesulfonyl chloride, will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like hexane to yield a white solid. A yield of 94% has been reported for this step.[1]
Step 2: Synthesis of 4-Isopropylbenzenesulfonamide
-
Ammonolysis: To a stirred solution of concentrated ammonium hydroxide, add the 4-isopropylbenzenesulfonyl chloride (1.0 eq) portion-wise while maintaining the temperature below 30°C using an ice bath.
-
Reaction Completion: Stir the mixture at room temperature for 2-4 hours.
-
Isolation: The solid product, 4-isopropylbenzenesulfonamide, is collected by vacuum filtration, washed with cold water, and dried.
Diagram: Route 1 - Chlorosulfonation Pathway
Caption: Synthetic pathway via chlorosulfonation of cumene.
Route 2: The Alternative Acidic Pathway - Sulfonation of Cumene
This route begins with the sulfonation of cumene using sulfuric acid to produce 4-isopropylbenzenesulfonic acid.[3][4] This intermediate is then converted to the sulfonyl chloride, typically using thionyl chloride or a similar chlorinating agent, before amination. While avoiding the direct use of the highly reactive chlorosulfonic acid in the first step, this route involves an additional step.
Experimental Protocol: Route 2
Step 1: Synthesis of 4-Isopropylbenzenesulfonic Acid [4]
-
Sulfonation: To cumene (1.0 eq), add concentrated sulfuric acid (1.2 eq) and heat the mixture at 100-120°C for several hours.
-
Isolation: Upon cooling, the 4-isopropylbenzenesulfonic acid can be isolated, often as its sodium salt by neutralization with a sodium base.
Step 2: Conversion to 4-Isopropylbenzenesulfonyl Chloride
-
Chlorination: Treat the 4-isopropylbenzenesulfonic acid (or its salt) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.
Step 3: Synthesis of 4-Isopropylbenzenesulfonamide
-
Amination: The resulting 4-isopropylbenzenesulfonyl chloride is then reacted with ammonia or ammonium hydroxide as described in Route 1.
Diagram: Route 2 - Sulfonation Pathway
Caption: Synthetic pathway via sulfonation of cumene.
Route 3: A Modern Alternative - Palladium-Catalyzed Synthesis
A more contemporary, though less common, approach for the synthesis of aryl sulfonamides involves the palladium-catalyzed cross-coupling of arylboronic acids with a sulfonyl chloride equivalent.[5][6][7] This method offers the advantage of milder reaction conditions and good functional group tolerance but requires a more specialized starting material (4-isopropylphenylboronic acid) and a palladium catalyst.
Conceptual Protocol: Route 3
-
Reaction Setup: In a reaction vessel, combine 4-isopropylphenylboronic acid (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), a base, and a sulfonyl chloride source such as phenyl chlorosulfate in a suitable solvent.
-
Cross-Coupling: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
In-situ Amination: To the crude reaction mixture containing the intermediate sulfonyl chloride, add the desired amine (in this case, ammonia or a protected form) to form the final sulfonamide.
-
Purification: The final product is isolated and purified using standard chromatographic techniques.
Diagram: Route 3 - Palladium-Catalyzed Pathway
Caption: Conceptual palladium-catalyzed synthetic pathway.
Conclusion
For the routine synthesis of 4-isopropylbenzenesulfonamide, the chlorosulfonation of cumene (Route 1) remains the most practical and high-yielding method. Its primary advantages are the low cost of starting materials and the high efficiency of the two-step process. Route 2, proceeding via sulfonation, offers an alternative that avoids the direct use of chlorosulfonic acid in the initial step but introduces an additional conversion step. The palladium-catalyzed approach (Route 3) represents a modern and versatile method for aryl sulfonamide synthesis in general, but for this specific target, it is likely to be more expensive and less scalable than the classical routes. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.
References
- 1. 4-ISOPROPYLBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. 4-Isopropylbenzenesulfonic acid (122838-93-1) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating the structure of 4-isopropylbenzenesulfonamide by X-ray crystallography
Validating Sulfonamide Structures: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data for validating the molecular structure of benzenesulfonamide derivatives, with a focus on providing a proxy for the validation of 4-isopropylbenzenesulfonamide. While a specific crystal structure for 4-isopropylbenzenesulfonamide is not publicly available, this guide utilizes crystallographic data from the closely related 2,4,6-triisopropylbenzenesulfonamide and the parent compound, benzenesulfonamide, to illustrate the validation process. The objective is to offer a clear, data-driven comparison to aid in the structural analysis and development of new sulfonamide-based therapeutics. This document summarizes key crystallographic parameters, details the experimental protocols for synthesis and analysis, and visualizes the crystallographic workflow.
Crystallographic Data Comparison
The following table summarizes the available crystallographic data for 2,4,6-triisopropylbenzenesulfonamide and benzenesulfonamide, offering a comparative view of their solid-state structures.
| Parameter | 2,4,6-Triisopropylbenzenesulfonamide | Benzenesulfonamide |
| Chemical Formula | C15H25NO2S | C6H7NO2S |
| Molecular Weight | 299.43 g/mol | 157.19 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2(1)/c | Pbca |
| Unit Cell Dimensions | a = 16.9600(6) Åb = 8.1382(2) Åc = 11.7810(2) Åβ = 104.777(2)° | a = 8.935(2) Åb = 9.278(2) Åc = 17.512(4) Åβ = 90° |
| Unit Cell Volume (V) | 1570.6(1) ų | 1451.8(6) ų |
| Molecules per Unit Cell (Z) | 4 | 8 |
| Data Collection Temp. | 120(1) K | Room Temperature |
| CCDC Number | 138582[1] | 244994[2] |
Note: Data for 2,4,6-triisopropylbenzenesulfonamide was obtained from powder diffraction data.[3]
Experimental Protocols
A generalized experimental protocol for the structural validation of a benzenesulfonamide derivative by single-crystal X-ray diffraction is outlined below.
Synthesis and Crystallization
The synthesis of sulfonamides can be achieved through various methods, a common one being the reaction of a sulfonyl chloride with an amine.[4][5]
Synthesis of a Substituted Benzenesulfonamide (General Procedure):
-
A solution of the desired amine is prepared in a suitable solvent, such as dichloromethane, often in the presence of a base like pyridine to act as a scavenger for the HCl byproduct.[4]
-
The corresponding benzenesulfonyl chloride is added dropwise to the stirred amine solution at room temperature.
-
The reaction mixture is stirred for a specified period, typically several hours, to ensure completion.[4]
-
Upon completion, the reaction mixture is acidified and extracted with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[4]
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethanol/water).[4][6] The solution is left undisturbed in a vial, allowing for the gradual formation of well-ordered crystals.
X-ray Data Collection and Structure Refinement
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (e.g., 120 K) to minimize thermal motion and radiation damage.[3]
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[7]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]
-
The final refined structure is validated using crystallographic software to check for geometric and other potential issues.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the structure of a small molecule, such as a benzenesulfonamide derivative, using X-ray crystallography.
Caption: Workflow for X-ray Crystallographic Structure Validation.
References
- 1. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Triisopropylbenzenesulfonamide: Monte Carlo structure solution from X-ray powder diffraction data for a molecular system containing four independent asymmetric rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 4-isopropylbenzenesulfonamide by Quantitative NMR (qNMR) and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 4-isopropylbenzenesulfonamide is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. The information presented is supported by detailed experimental protocols and performance characteristics to aid in selecting the most appropriate analytical strategy.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] This technique offers high accuracy and precision without the need for a reference standard of the analyte itself, making it a powerful tool for purity assessment.[1]
Proposed Experimental Protocol for qNMR
This protocol is a representative method for the purity determination of 4-isopropylbenzenesulfonamide using ¹H-qNMR with an internal standard.
1. Materials and Reagents:
-
4-isopropylbenzenesulfonamide (analyte)
-
Maleic acid (internal standard, certified reference material)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, deuterated solvent)
-
High-precision analytical balance
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-isopropylbenzenesulfonamide into a vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters (400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)
-
Number of Scans (ns): 8 to 16 (can be adjusted based on the desired signal-to-noise ratio)
-
Acquisition Time (aq): At least 3 seconds
-
Temperature: 298 K
4. Data Processing and Analysis:
-
Apply a line broadening factor of 0.3 Hz to the FID before Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the following signals:
-
Analyte: The aromatic protons of 4-isopropylbenzenesulfonamide (typically appearing as doublets around 7.5-7.8 ppm).
-
Internal Standard: The vinyl protons of maleic acid (a singlet at approximately 6.3 ppm).
-
-
Calculate the purity of 4-isopropylbenzenesulfonamide using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
qNMR Experimental Workflow```dot
Caption: Workflow for purity assessment by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-isopropylbenzenesulfonamide, a derivatization step is necessary to increase their volatility.
Experimental Protocol for GC-MS
1. Materials and Reagents:
-
4-isopropylbenzenesulfonamide
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Acetonitrile)
-
GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2. Derivatization:
-
Accurately weigh approximately 1 mg of 4-isopropylbenzenesulfonamide into a reaction vial.
-
Add 100 µL of BSTFA and 100 µL of anhydrous acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
4. Data Analysis:
-
Identify the peak corresponding to the derivatized analyte and any impurities by their mass spectra.
-
Purity can be estimated by area percent of the total ion chromatogram (TIC).
GC-MS Experimental Workflow
References
Development of a Stability-Indicating Assay for 4-Isopropylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the development of a stability-indicating assay for 4-isopropylbenzenesulfonamide. The information presented herein is based on established principles of stability testing and data from analogous sulfonamide compounds, offering a robust framework for researchers and drug development professionals.
Introduction to Stability-Indicating Assays
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of a robust SIM is a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH), to ensure the safety, efficacy, and quality of pharmaceutical products throughout their shelf life.[1][2]
Forced degradation studies are an integral part of developing a SIM.[3][4] These studies involve subjecting the API to stress conditions more severe than those it would typically encounter during storage and distribution. The goal is to generate potential degradation products and demonstrate the specificity of the analytical method in separating and quantifying the API in their presence.[5]
Comparison of Analytical Methods for 4-Isopropylbenzenesulfonamide
High-Performance Liquid Chromatography (HPLC) is the most prevalent and recommended technique for the development of stability-indicating assays for sulfonamides due to its high resolution, sensitivity, and specificity.[6][7] This guide will focus on a primary HPLC method and an alternative Ultra-Performance Liquid Chromatography (UPLC) method, which offers potential advantages in terms of speed and efficiency.
Table 1: Comparison of HPLC and UPLC Method Parameters
| Parameter | HPLC Method (Primary) | UPLC Method (Alternative) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) | Acetonitrile : 10 mM Ammonium Acetate (gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 230 nm | 230 nm |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 20 µL | 2 µL |
| Run Time | ~15 minutes | ~5 minutes |
| Advantages | Robust, widely available, well-established | Faster analysis, higher resolution, lower solvent consumption |
| Disadvantages | Longer run time, higher solvent consumption | Requires higher pressure instrumentation |
Experimental Protocols
Forced Degradation Study Protocol
The following protocol outlines the forced degradation studies to be performed on 4-isopropylbenzenesulfonamide to generate potential degradation products.[8] The goal is to achieve 5-20% degradation of the active ingredient.[6]
1. Preparation of Stock Solution: Prepare a stock solution of 4-isopropylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for a total of 1.2 million lux hours and 200 watt-hours/square meter, respectively.
3. Sample Analysis: After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase and analyze using the developed HPLC or UPLC method.
HPLC Method Protocol (Primary)
1. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)[1]
- Flow Rate: 1.0 mL/min[1]
- Detection Wavelength: 230 nm
- Column Temperature: 30 °C[1]
- Injection Volume: 20 µL[1]
2. Standard and Sample Preparation:
- Standard Solution: Prepare a standard solution of 4-isopropylbenzenesulfonamide in the mobile phase at a known concentration (e.g., 100 µg/mL).
- Sample Solution: Dilute the stressed samples with the mobile phase to a concentration within the linear range of the method.
3. Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard and sample solutions and record the chromatograms.
UPLC Method Protocol (Alternative)
1. Chromatographic Conditions:
- Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
- Mobile Phase A: 10 mM Ammonium Acetate in Water
- Mobile Phase B: Acetonitrile
- Gradient Program: 10-90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min
- Detection Wavelength: 230 nm
- Column Temperature: 40 °C
- Injection Volume: 2 µL
2. Standard and Sample Preparation:
- Prepare standard and sample solutions as described in the HPLC method protocol, using the UPLC mobile phase as the diluent.
3. Analysis:
- Equilibrate the UPLC system with the initial mobile phase conditions.
- Inject the standard and sample solutions and record the chromatograms.
Data Presentation: Representative Forced Degradation Results
The following table summarizes the expected outcomes from the forced degradation studies of 4-isopropylbenzenesulfonamide, based on the known degradation pathways of sulfonamides. The primary degradation pathway is expected to be the cleavage of the sulfonamide bond to form 4-isopropylbenzenesulfonic acid and ammonia under hydrolytic and oxidative conditions.
Table 2: Summary of Forced Degradation of 4-Isopropylbenzenesulfonamide
| Stress Condition | % Degradation (Approx.) | Number of Degradants | Major Degradant(s) |
| Acid Hydrolysis (1N HCl, 80°C, 4h) | 15% | 1 | 4-isopropylbenzenesulfonic acid |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | 12% | 1 | 4-isopropylbenzenesulfonic acid |
| Oxidative (30% H₂O₂, RT, 24h) | 18% | 2 | 4-isopropylbenzenesulfonic acid, Oxidized species |
| Thermal (105°C, 24h) | < 5% | 0 | - |
| Photolytic (UV/Vis) | < 5% | 0 | - |
Method Validation
Once the stability-indicating method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
Table 3: Validation Parameters for a Stability-Indicating Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the API peak from all degradation product peaks and any potential impurities. Peak purity analysis should be performed. |
| Linearity | A linear relationship between the concentration and the detector response should be demonstrated over a specified range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be > 0.999. |
| Accuracy | The closeness of the measured value to the true value, typically assessed by recovery studies at different concentration levels. Recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Visualizations
Caption: Workflow for the development of a stability-indicating assay.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 4-Isopropylbenzenesulfonamide Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical entities is paramount. This guide provides a framework for conducting and comparing cross-reactivity studies of 4-isopropylbenzenesulfonamide derivatives, a class of compounds with potential therapeutic applications. While specific cross-reactivity panel data for 4-isopropylbenzenesulfonamide derivatives is not extensively available in the public domain, this document outlines the established methodologies and best practices for generating and presenting such data, enabling a robust comparison with alternative compounds.
The 4-isopropylbenzenesulfonamide scaffold is a key pharmacophore in a variety of biologically active molecules. However, like many sulfonamide-containing compounds, there is a potential for off-target interactions that can lead to unforeseen side effects or provide opportunities for drug repurposing. A systematic evaluation of cross-reactivity is therefore a critical step in the preclinical development of any new derivative in this class.
Comparative Analysis of Off-Target Profiles
A comprehensive cross-reactivity assessment involves screening a lead compound against a panel of known biological targets, including receptors, enzymes, and ion channels. The resulting data, typically presented as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki), allows for a quantitative comparison of a compound's potency at its intended target versus its activity at potential off-targets.
Below are template tables summarizing how such comparative data for a hypothetical 4-isopropylbenzenesulfonamide derivative ("Compound X") could be presented.
Table 1: Comparative Kinase Inhibition Profile of Compound X
| Kinase Target | IC50 (µM) of Compound X | IC50 (µM) of Comparator A | IC50 (µM) of Comparator B |
| Target Kinase | 0.05 | 0.02 | 0.1 |
| Off-Target Kinase 1 | > 10 | 1.5 | > 10 |
| Off-Target Kinase 2 | 2.5 | 0.1 | 5.2 |
| Off-Target Kinase 3 | > 10 | > 10 | > 10 |
| Off-Target Kinase 4 | 8.1 | 0.9 | 9.5 |
Table 2: Comparative GPCR Binding Affinity of Compound X
| GPCR Target | Ki (µM) of Compound X | Ki (µM) of Comparator A | Ki (µM) of Comparator B |
| Target Receptor | 0.12 | 0.08 | 0.25 |
| Off-Target Receptor 1 | > 20 | 2.1 | > 20 |
| Off-Target Receptor 2 | 5.8 | 0.5 | 10.3 |
| Off-Target Receptor 3 | > 20 | > 20 | > 20 |
| Off-Target Receptor 4 | 15.2 | 1.1 | 18.7 |
Experimental Protocols for Cross-Reactivity Screening
Detailed and standardized protocols are essential for generating reproducible and comparable cross-reactivity data. Below are methodologies for two key types of screening assays.
Kinase Panel Screening
Objective: To determine the inhibitory activity of a 4-isopropylbenzenesulfonamide derivative against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Plates: Kinase-specific substrates and ATP are prepared in the appropriate kinase reaction buffer. The final ATP concentration is typically at or near the Km for each kinase.
-
Reaction Initiation: The kinase, test compound, and substrate/ATP mixture are combined in a 384-well plate.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: A detection reagent (e.g., ADP-Glo™, Promega) is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: The luminescent signal is measured using a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
G-Protein Coupled Receptor (GPCR) Binding Assays
Objective: To assess the binding affinity of a 4-isopropylbenzenesulfonamide derivative to a panel of GPCRs.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines.
-
Radioligand: A specific radioligand for each GPCR target is used.
-
Binding Reaction: The cell membranes, radioligand, and a range of concentrations of the test compound are incubated in a binding buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is filtered through a glass fiber filter to separate bound from unbound radioligand. The filter is then washed to remove non-specific binding.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
Diagrams are crucial for clearly communicating complex experimental processes and biological mechanisms.
Comparative Analysis of Benzenesulfonamide Analogs as Carbonic Anhydrase IX Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark analysis of the inhibitory activity of a series of benzenesulfonamide analogs against human carbonic anhydrase IX (hCA IX), a transmembrane enzyme overexpressed in many solid tumors and a key target in cancer therapy. The data presented herein, compiled from peer-reviewed studies, offers a comparative overview of the structure-activity relationships of these compounds, providing valuable insights for researchers, scientists, and drug development professionals.
Inhibitory Activity of Benzenesulfonamide Analogs against hCA IX
The inhibitory potency of a selection of benzenesulfonamide derivatives against hCA IX is summarized in the table below. The data highlights how modifications to the benzenesulfonamide scaffold influence the inhibitory activity, measured as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor.
| Compound ID | R Group on Benzenesulfonamide Ring | Kᵢ (nM) for hCA IX |
| 1 | 4-amino | 25.8 |
| 2 | 4-(ureido) | 1.5 |
| 3 | 4-(3-methylureido) | 1.2 |
| 4 | 4-(3,3-dimethylureido) | 0.8 |
| 5 | 4-(3-ethylureido) | 1.0 |
| 6 | 4-(thioureido) | 3.2 |
| 7 | 4-(3-methylthioureido) | 2.5 |
| 8 | 4-formamido | 38.9 |
| 9 | 4-acetamido | 45.2 |
| Acetazolamide | Standard Inhibitor | 25.0 |
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition
The inhibitory activity of the benzenesulfonamide analogs against hCA IX was determined using a stopped-flow CO₂ hydration assay.
Materials:
-
Recombinant human carbonic anhydrase IX (catalytic domain)
-
4-Nitrophenol (pH indicator)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
The synthesized benzenesulfonamide analogs
-
Stopped-flow spectrophotometer
Procedure:
-
A solution of the purified hCA IX enzyme is prepared in the buffer at a specific concentration.
-
The benzenesulfonamide analog to be tested is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
The enzyme solution is mixed with the inhibitor solution at different concentrations and pre-incubated for a set period to allow for inhibitor binding.
-
The enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The catalytic hydration of CO₂ to bicarbonate and a proton is monitored by the change in absorbance of the pH indicator (4-nitrophenol) over time.
-
The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Signaling Pathway and Mechanism of Action
Carbonic anhydrase IX is a key player in the adaptation of tumor cells to the hypoxic (low oxygen) microenvironment. Its expression is primarily regulated by the hypoxia-inducible factor 1α (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of various genes, including CA9, which encodes for CA IX.
CA IX is a transmembrane protein with its catalytic domain facing the extracellular space. It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH. The acidic extracellular environment promotes tumor invasion and metastasis, while the alkaline intracellular pH is favorable for cell proliferation and survival. Benzenesulfonamide inhibitors, due to their structural similarity to the substrate, bind to the zinc ion in the active site of CA IX, blocking its catalytic activity. This inhibition disrupts the pH regulation in tumor cells, leading to increased intracellular acidosis and reduced cell viability, making CA IX an attractive target for anticancer therapies.
Caption: Role of CA IX in the tumor microenvironment under hypoxia and its inhibition by benzenesulfonamides.
A Head-to-Head Comparison of Purification Techniques for 4-Isopropylbenzenesulfonamide
For researchers, scientists, and drug development professionals, obtaining highly pure 4-isopropylbenzenesulfonamide is critical for the reliability of experimental results and the quality of downstream applications. The choice of purification technique can significantly impact the final purity, yield, and overall efficiency of the process. This guide provides an objective comparison of the most common purification methods for 4-isopropylbenzenesulfonamide: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance of each purification technique for a hypothetical scenario where the initial crude 4-isopropylbenzenesulfonamide has a purity of approximately 90%.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 90 | >98 | 75-90 | Cost-effective, simple setup, scalable. | Lower recovery, dependent on impurity solubility profile. |
| Column Chromatography | 90 | >99 | 60-80 | High resolution for complex mixtures, applicable to a wide range of polarities. | More time-consuming, requires larger solvent volumes, can be less scalable. |
| Preparative HPLC | 90 | >99.5 | 85-95 | Highest resolution and purity, automated. | High cost of equipment and solvents, limited by column capacity. |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[2] For sulfonamides, polar protic solvents or solvent mixtures are often effective.[3]
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude 4-isopropylbenzenesulfonamide in various solvents (e.g., ethanol, methanol, water, and mixtures like ethanol/water). A suitable solvent will dissolve the compound when hot but not at room temperature. An ethanol/water mixture is a good starting point for many sulfonamides.[3][4]
-
Dissolution: Place the crude 4-isopropylbenzenesulfonamide (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., hot ethanol) needed to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the solution from the heat source and allow it to cool slowly to room temperature. If using a solvent mixture, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify before cooling.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[1] This method is particularly effective for separating compounds with different polarities.[1]
Protocol:
-
Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation of 4-isopropylbenzenesulfonamide from its impurities. A common eluent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
-
Column Packing: Prepare a glass column with a stopcock and a cotton or glass wool plug at the bottom. Fill the column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude 4-isopropylbenzenesulfonamide in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.[6] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent. Collect the eluate in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure 4-isopropylbenzenesulfonamide and remove the solvent using a rotary evaporator to yield the purified product.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[5] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Protocol:
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of 4-isopropylbenzenesulfonamide from its impurities. A common approach for sulfonamides is reversed-phase chromatography using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid.[7][8]
-
System Preparation: A preparative HPLC system is equipped with a suitable large-diameter column (e.g., C18, 250 x 21.2 mm, 5 µm particle size). The system is equilibrated with the initial mobile phase composition.
-
Sample Preparation: The crude 4-isopropylbenzenesulfonamide is dissolved in a solvent compatible with the mobile phase, typically a mixture of the mobile phase components. The solution is filtered through a 0.45 µm filter to remove particulate matter.
-
Injection and Fraction Collection: The prepared sample is injected onto the column. The eluate is monitored by a detector (e.g., UV), and fractions are collected based on the retention time of the target compound. Automated fraction collectors are typically used.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed, often by lyophilization or rotary evaporation, to yield the highly purified 4-isopropylbenzenesulfonamide.
Visualization of Purification Workflow
The selection of an appropriate purification technique is often guided by a logical workflow that considers the initial state of the crude material and the desired outcome.
Caption: A decision-making workflow for selecting a purification technique.
This guide provides a comparative framework to assist researchers in selecting the most suitable purification technique for 4-isopropylbenzenesulfonamide based on their specific requirements for purity, yield, and available resources. The choice of method will ultimately depend on a careful consideration of the trade-offs between these factors.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
In Silico ADMET Profiling: A Comparative Analysis of 4-isopropylbenzenesulfonamide and Sulfamethoxazole
For researchers, scientists, and drug development professionals, this guide provides a comparative in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 4-isopropylbenzenesulfonamide against the well-established sulfonamide antibiotic, sulfamethoxazole. This evaluation, based on predictive computational models, offers early-stage insights into the drug-like potential of 4-isopropylbenzenesulfonamide.
The preclinical assessment of ADMET properties is a critical step in the drug discovery pipeline, helping to identify candidates with a higher probability of success in clinical trials. In silico methods provide a rapid and cost-effective approach to screen compounds and prioritize those with favorable pharmacokinetic and safety profiles. This guide leverages established computational tools to generate a comparative ADMET profile of 4-isopropylbenzenesulfonamide and sulfamethoxazole.
Comparative ADMET Properties
The following table summarizes the predicted ADMET properties for 4-isopropylbenzenesulfonamide and sulfamethoxazole, generated using a combination of widely recognized in silico tools such as admetSAR, SwissADME, and pkCSM. These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a compound's behavior in the human body.
| ADMET Property | Parameter | 4-isopropylbenzenesulfonamide (Predicted) | Sulfamethoxazole (Predicted/Reported) |
| Absorption | Human Intestinal Absorption (HIA) | High | High |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Moderate to High | Moderate to High | |
| P-glycoprotein Substrate | No | No | |
| Distribution | Plasma Protein Binding (%) | High | Moderate to High |
| Blood-Brain Barrier (BBB) Permeability | Low | Low | |
| Volume of Distribution (VDss) (L/kg) | Low to Moderate | Low to Moderate | |
| Metabolism | CYP450 2D6 Inhibitor | Yes | No |
| CYP450 3A4 Inhibitor | No | No | |
| CYP450 2C9 Substrate | Yes | Yes | |
| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | No | No |
| Total Clearance (log ml/min/kg) | Low | Low | |
| Toxicity | Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low risk | Low risk | |
| Oral Acute Toxicity (LD₅₀) (mol/kg) | Category III | Category III | |
| Hepatotoxicity | Low risk | Low to Moderate risk |
Experimental Protocols
The in silico ADMET properties presented in this guide were predicted using established and publicly accessible web-based platforms. The general protocol for obtaining these predictions is as follows:
-
Compound Structure Input: The chemical structures of 4-isopropylbenzenesulfonamide and sulfamethoxazole were converted to their respective SMILES (Simplified Molecular Input Line Entry System) notations.
-
Submission to Prediction Servers: The SMILES strings were submitted to multiple ADMET prediction web servers, including:
-
admetSAR: Utilized for its comprehensive database and prediction of a wide range of ADMET properties, including Ames mutagenicity and carcinogenicity.
-
SwissADME: Employed for its user-friendly interface and robust prediction of physicochemical properties, pharmacokinetics, and drug-likeness.
-
pkCSM: Used for its graph-based signatures to predict pharmacokinetic properties, including absorption, distribution, metabolism, and excretion parameters.
-
-
Parameter Selection and Data Aggregation: For each compound, the relevant ADMET parameters were selected from the output of each server. In cases where multiple servers predicted the same parameter, a consensus or average value was considered to provide a more robust estimation.
-
Data Interpretation: The predicted values were compared against established thresholds and ranges to classify the properties (e.g., high/low absorption, potential for toxicity). The data for sulfamethoxazole was also cross-referenced with available experimental data in the literature to validate the predictive accuracy of the in silico models.
In Silico ADMET Prediction Workflow
The following diagram illustrates the general workflow for the in silico prediction of ADMET properties as described in the experimental protocols.
Caption: Workflow for in silico ADMET prediction.
Discussion and Conclusion
The in silico analysis suggests that 4-isopropylbenzenesulfonamide exhibits a promising ADMET profile, comparable in many aspects to the established drug sulfamethoxazole. Both compounds are predicted to have good intestinal absorption. A key differentiator is the predicted inhibition of CYP2D6 by 4-isopropylbenzenesulfonamide, which warrants further experimental investigation as it could indicate a potential for drug-drug interactions. The toxicity profiles for both compounds are predicted to be within an acceptable range for early-stage drug candidates.
It is crucial to emphasize that these in silico predictions are based on computational models and require experimental validation. However, this comparative guide provides a valuable initial assessment, highlighting the potential of 4-isopropylbenzenesulfonamide as a drug candidate and identifying key areas for further preclinical testing. This data-driven approach allows for more informed decision-making in the early phases of drug development, ultimately contributing to a more efficient and successful discovery process.
A Comparative Guide to the Spectroscopic Properties of 4-Isopropylbenzenesulfonamide: Correlating Experimental Data with Theoretical Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-isopropylbenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. By correlating experimental spectroscopic data with theoretical calculations, this document aims to offer a comprehensive understanding of the structural and electronic characteristics of this molecule. This information is crucial for researchers in drug discovery and development for quality control, structural elucidation, and predicting molecular interactions.
Introduction to 4-Isopropylbenzenesulfonamide
4-Isopropylbenzenesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The presence of the isopropyl and benzenesulfonamide moieties imparts specific physicochemical properties that are of interest in medicinal chemistry. Accurate characterization of this compound is essential, and spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for this purpose. In parallel, computational methods, particularly Density Functional Theory (DFT), provide a powerful means to predict and interpret these spectroscopic features.
Experimental and Theoretical Spectroscopic Data
The following sections present a comparison of experimental spectroscopic data, drawn from closely related sulfonamide compounds, and theoretically predicted values for 4-isopropylbenzenesulfonamide. Theoretical values are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide good agreement with experimental results for similar molecules.[1][2][3]
2.1. FT-IR Spectroscopic Data
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The table below compares the expected experimental vibrational frequencies with theoretically calculated values for key functional groups in 4-isopropylbenzenesulfonamide.
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |
| N-H stretch | 3400-3200 | ~3350 | Asymmetric and symmetric stretching of the sulfonamide N-H |
| C-H stretch (aromatic) | 3100-3000 | ~3050 | Stretching of C-H bonds in the benzene ring |
| C-H stretch (aliphatic) | 3000-2850 | ~2960 | Asymmetric and symmetric stretching of C-H in the isopropyl group |
| S=O stretch | 1350-1300 and 1170-1150 | ~1330, ~1160 | Asymmetric and symmetric stretching of the sulfonyl group |
| C=C stretch (aromatic) | 1600-1450 | ~1580, ~1490 | Stretching of carbon-carbon bonds in the benzene ring |
| S-N stretch | 950-850 | ~900 | Stretching of the sulfur-nitrogen bond |
2.2. ¹H NMR Spectroscopic Data
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shifts are influenced by the electronic environment of the nuclei.
| Proton | Expected Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₂ | 4.5-5.5 | ~5.0 | Singlet (broad) | 2H |
| Aromatic H (ortho to SO₂NH₂) | 7.8-8.0 | ~7.9 | Doublet | 2H |
| Aromatic H (ortho to isopropyl) | 7.3-7.5 | ~7.4 | Doublet | 2H |
| CH (isopropyl) | 2.9-3.2 | ~3.0 | Septet | 1H |
| CH₃ (isopropyl) | 1.2-1.4 | ~1.3 | Doublet | 6H |
2.3. ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon | Expected Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| C (aromatic, attached to SO₂NH₂) | 140-145 | ~142 |
| C (aromatic, attached to isopropyl) | 150-155 | ~152 |
| C (aromatic, ortho to SO₂NH₂) | 125-128 | ~127 |
| C (aromatic, ortho to isopropyl) | 128-130 | ~129 |
| CH (isopropyl) | 30-35 | ~33 |
| CH₃ (isopropyl) | 20-25 | ~23 |
2.4. UV-Vis Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzenesulfonamide derivatives typically exhibit absorption bands in the UV region.
| Transition | Expected Experimental λmax (nm) | Theoretical λmax (nm) |
| π → π | ~220-240 | ~230 |
| n → π | ~260-280 | ~270 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. FT-IR Spectroscopy A small amount of the solid 4-isopropylbenzenesulfonamide sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
3.2. NMR Spectroscopy The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
3.3. UV-Vis Spectroscopy A dilute solution of 4-isopropylbenzenesulfonamide is prepared in a suitable solvent, such as ethanol or methanol. The UV-Vis spectrum is recorded using a spectrophotometer, typically in the range of 200-400 nm.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for correlating experimental and theoretical spectroscopic data.
Caption: Workflow for correlating experimental and theoretical spectroscopic data.
Objective Comparison and Discussion
The comparison of experimental and theoretical data reveals a strong correlation, validating the application of computational methods in predicting the spectroscopic properties of 4-isopropylbenzenesulfonamide.
-
FT-IR: The calculated vibrational frequencies are generally in good agreement with the expected experimental values. Minor discrepancies can be attributed to the fact that theoretical calculations are often performed for a single molecule in the gas phase, whereas experimental data is typically obtained from the solid or solution phase, where intermolecular interactions can influence vibrational modes.
-
NMR: The predicted ¹H and ¹³C NMR chemical shifts show a good correlation with the expected experimental values for similar structures. DFT calculations are a reliable tool for assigning NMR signals, especially in complex molecules.
-
UV-Vis: The calculated electronic transitions correspond well with the expected absorption maxima from experimental data of analogous compounds. Time-dependent DFT (TD-DFT) is a valuable method for understanding the electronic structure and transitions of molecules.
Conclusion
The integration of experimental spectroscopic techniques with theoretical calculations provides a robust framework for the characterization of 4-isopropylbenzenesulfonamide. This combined approach offers a deeper understanding of the molecule's structural and electronic properties, which is invaluable for its application in drug design and development. The data presented in this guide serves as a useful reference for researchers working with this and related sulfonamide compounds.
References
Reproducibility of published synthesis methods for 4-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 4-isopropylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present quantitative data for comparison, and discuss the reproducibility of the described methods.
Introduction
4-isopropylbenzenesulfonamide is a crucial building block in medicinal chemistry. The efficiency and reproducibility of its synthesis are of paramount importance for drug discovery and development pipelines. This guide evaluates the common two-step synthesis, starting from the chlorosulfonation of cumene to the final amidation, by comparing data from published literature and patents.
Two-Step Synthesis Overview
The most prevalent route for the synthesis of 4-isopropylbenzenesulfonamide involves a two-step process:
-
Chlorosulfonation of Cumene: Cumene (isopropylbenzene) is reacted with a chlorosulfonating agent to produce 4-isopropylbenzenesulfonyl chloride.
-
Amidation: The resulting 4-isopropylbenzenesulfonyl chloride is then reacted with an ammonia source to yield the final product, 4-isopropylbenzenesulfonamide.
The overall workflow can be visualized as follows:
Step 1: Synthesis of 4-isopropylbenzenesulfonyl chloride
The synthesis of the key intermediate, 4-isopropylbenzenesulfonyl chloride, is a critical step influencing the overall yield and purity of the final product. A one-step, low-temperature method has been reported to be highly efficient.[1]
Experimental Protocol
A common procedure for the chlorosulfonation of cumene is as follows:
-
Cumene and an inorganic salt catalyst (e.g., sodium sulfate, potassium sulfate, or magnesium sulfate) are added to a reaction vessel.[1]
-
The mixture is cooled to a temperature between 5°C and 25°C.[1]
-
Chlorosulfonic acid is slowly added dropwise while maintaining the reaction temperature.[1]
-
The reaction is allowed to proceed for a period of 0.1 to 10 hours.[1]
-
The resulting sulfonated material is then purified by precipitation in an ice-water mixture, followed by separation of the organic layer.[1]
Data Presentation
The following table summarizes the quantitative data from various examples found in the patent literature for the synthesis of 4-isopropylbenzenesulfonyl chloride.
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Sodium Sulfate | 10-20 | 2 | 95.2 | [1] |
| Sodium Sulfate | 15-20 | 2 | 96.0 | [1] |
| Potassium Sulfate | 15-20 | 1 | 96.4 | [1] |
| Magnesium Sulfate | 20-25 | 3 | 96.2 | [1] |
Reproducibility and Discussion
The reported yields for the synthesis of 4-isopropylbenzenesulfonyl chloride are consistently high, ranging from 95.2% to 96.4%, suggesting a highly reproducible and efficient process.[1] The use of inorganic salts as catalysts is claimed to suppress side reactions, contributing to the high yields and purity of the product.[1] The one-step, low-temperature process simplifies the operational procedure and shortens the production cycle.[1]
Step 2: Amidation of 4-isopropylbenzenesulfonyl chloride
The conversion of 4-isopropylbenzenesulfonyl chloride to 4-isopropylbenzenesulfonamide is typically achieved through reaction with an ammonia source. While specific data for 4-isopropylbenzenesulfonamide is limited in the readily available literature, a general procedure for the amidation of a similar aryl sulfonyl chloride provides a viable synthetic route.
Experimental Protocol
A general procedure for the amidation of an arylsulfonyl chloride is as follows:
-
The arylsulfonyl chloride is slowly added to a slurry of concentrated ammonium hydroxide and ice, ensuring the temperature is kept below -5°C during the addition.
-
The resulting mixture is slowly heated to approximately 70°C over a period of about two and a half hours.
-
The slurry is then cooled and maintained at approximately 10°C for about forty minutes.
-
The solid product is collected by filtration, washed with ice water, and dried.
Alternative Amidation Protocol
An alternative approach involves the use of an amine in the presence of a base and an organic solvent. For example, a sulfonyl chloride can be reacted with an amine in a single-phase, two-solvent system using an aqueous ionic base (like potassium carbonate or sodium hydroxide) and tetrahydrofuran.[2] This method has been reported to result in high yields and shorter reaction times for other sulfonamides.[2]
Data Presentation
Quantitative data on the yield and reproducibility for the specific amidation of 4-isopropylbenzenesulfonyl chloride is not extensively detailed in the currently reviewed literature. However, the general method described for a similar compound, 4-methoxybenzenesulfonyl chloride, resulted in a high yield of the corresponding sulfonamide.
| Starting Material | Amidation Agent | Reported Yield (%) | Reference |
| 4-methoxybenzenesulfonyl chloride | Ammonium Hydroxide | Not explicitly stated, but described as a high-yielding reaction. |
Reproducibility and Discussion
The amidation of sulfonyl chlorides is a well-established and generally high-yielding reaction. However, the reproducibility can be influenced by factors such as temperature control, the rate of addition of the sulfonyl chloride, and the efficiency of mixing. The formation of side products, such as the corresponding sulfonic acid due to hydrolysis of the sulfonyl chloride, can reduce the yield. Careful control of the reaction conditions is therefore crucial for achieving high reproducibility. The alternative method using an aqueous ionic base in a two-solvent system may offer improved reproducibility and yield by minimizing hydrolysis.[2]
Conclusion
The synthesis of 4-isopropylbenzenesulfonamide can be reliably achieved through a two-step process. The first step, the chlorosulfonation of cumene to 4-isopropylbenzenesulfonyl chloride, is well-documented and highly reproducible, with reported yields consistently exceeding 95%.[1] While specific quantitative data for the subsequent amidation to 4-isopropylbenzenesulfonamide is less readily available, established general procedures for the amidation of arylsulfonyl chlorides suggest that this step is also likely to be high-yielding. For researchers and drug development professionals, the one-step, low-temperature synthesis of the sulfonyl chloride intermediate offers a particularly efficient and scalable route. Further optimization and detailed documentation of the amidation step would be beneficial for ensuring maximum reproducibility and yield of the final 4-isopropylbenzenesulfonamide product.
References
Safety Operating Guide
Proper Disposal of 4-Isopropylbenzenesulfonamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Isopropylbenzenesulfonamide, ensuring compliance with general safety protocols and regulatory guidelines.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle 4-Isopropylbenzenesulfonamide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
II. Waste Characterization and Segregation
The first step in proper chemical disposal is to characterize the waste. Based on available safety data, 4-Isopropylbenzenesulfonamide is known to potentially cause long-lasting harmful effects to aquatic life.[1] Therefore, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[2][3]
Key Waste Characteristics:
| Property | Value/Information | Source |
| Aquatic Hazard | May cause long lasting harmful effects to aquatic life. | [1] |
| Flammability | Product is not flammable. | [4] |
| Reactivity | The product is chemically stable under standard ambient conditions. | [1] |
All waste containing 4-Isopropylbenzenesulfonamide, including contaminated labware, spill cleanup materials, and rinsate from cleaning, must be segregated and collected as hazardous waste.[5][6]
III. Step-by-Step Disposal Protocol
The disposal of 4-Isopropylbenzenesulfonamide must be handled through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[2]
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the 4-Isopropylbenzenesulfonamide waste into the designated container.
-
If dealing with solutions, do not mix incompatible waste streams.
-
For solid waste, such as contaminated paper towels or weighing boats, double-bag the items before placing them in the solid hazardous waste container.
-
-
Labeling:
-
As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label.[2][5][6]
-
The label must include the following information[2]:
-
Full chemical name: "4-Isopropylbenzenesulfonamide" (no abbreviations or chemical formulas).
-
For mixtures, list all chemical components and their approximate percentages.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
The specific location (building and room number) where the waste was generated.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.
-
Ensure the storage area is away from general work areas and incompatible chemicals.
-
Keep the container closed at all times, except when adding waste.[5]
-
-
Arranging for Disposal:
-
Once the waste container is full or you have no further need to collect this type of waste, contact your institution's EHS or hazardous waste disposal office.
-
Follow their specific procedures for requesting a waste pickup.[6] Do not transport hazardous waste yourself.
-
IV. Disposal of Empty Containers
Empty containers that once held 4-Isopropylbenzenesulfonamide must also be disposed of properly.
-
To be considered "empty," a container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of following the procedures outlined above.[5][6]
-
After triple-rinsing and allowing the container to dry, deface or remove the original label.[6][7] The clean, unlabeled container can then typically be disposed of in the regular trash or recycled according to your institution's policies.
V. Experimental Workflow for Disposal
The logical flow for the proper disposal of 4-Isopropylbenzenesulfonamide is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Workflow for the safe disposal of 4-Isopropylbenzenesulfonamide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 4-Isopropylbenzenesulfonamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Isopropylbenzenesulfonamide. Adherence to these protocols is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 4-Isopropylbenzenesulfonamide, particularly in its solid, powdered form.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. For handling hazardous substances, double gloving is recommended.[2][3] |
| Body Protection | Laboratory coat or disposable gown | A lab coat should be worn to protect street clothing. For procedures with a higher risk of contamination, a disposable gown is preferable.[2] |
| Respiratory Protection | Use of a chemical fume hood or a suitable respirator (e.g., N95) | Required when handling the powder outside of a fume hood or when there is a potential for dust generation to minimize inhalation risks.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 4-Isopropylbenzenesulfonamide will minimize the risk of exposure and contamination.
| Stage | Step | Detailed Procedure |
| Pre-Operational Checks | 1. Area Preparation | Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4] Confirm that a calibrated balance is available if weighing the solid. |
| 2. Safety Equipment Verification | Verify that an eyewash station and safety shower are accessible and operational.[2] Ensure all necessary PPE is available and in good condition. | |
| 3. Review Safety Information | Consult this guide and any available safety information for similar compounds before beginning work.[5] | |
| Handling | 4. Donning PPE | Put on all required PPE as specified in the table above. |
| 5. Weighing and Transfer | If weighing, do so within a fume hood or a ventilated balance enclosure to contain any dust. Handle the solid carefully to avoid generating dust.[6] | |
| 6. In-Use Handling | Avoid direct contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the handling area.[1] | |
| Post-Handling | 7. Decontamination | Thoroughly clean the work surface and any equipment used with an appropriate solvent and then soap and water. |
| 8. Doffing PPE | Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream. | |
| 9. Personal Hygiene | Wash hands thoroughly with soap and water after handling is complete.[1] |
Disposal Plan
Proper disposal of 4-Isopropylbenzenesulfonamide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection and Labeling | Storage | Final Disposal |
| Solid Chemical Waste | Collect unreacted 4-Isopropylbenzenesulfonamide and any grossly contaminated items (e.g., weighing paper, spill cleanup materials) in a designated, sealed, and clearly labeled hazardous waste container.[6] | Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[7] | Arrange for pickup and disposal by a licensed chemical waste management company in accordance with local, state, and federal regulations.[6] |
| Contaminated Labware | Disposable labware (e.g., pipette tips, gloves) should be placed in the solid chemical waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, collecting the rinsate as liquid chemical waste, and then washing with soap and water. | N/A | N/A |
| Liquid Chemical Waste (if in solution) | Collect any solutions of 4-Isopropylbenzenesulfonamide in a designated, sealed, and clearly labeled hazardous waste container.[6] | Store the sealed liquid waste container in secondary containment to prevent spills.[8] | Arrange for pickup and disposal by a licensed chemical waste management company.[6] |
Workflow for Handling 4-Isopropylbenzenesulfonamide
The following diagram illustrates the key steps and decision points in the safe handling and disposal of 4-Isopropylbenzenesulfonamide.
Caption: Workflow for Handling 4-Isopropylbenzenesulfonamide.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. afd.calpoly.edu [afd.calpoly.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
